Isodeoxyelephantopin
Descripción
Propiedades
IUPAC Name |
[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOPRSXUVOHFE-MCYOVBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29307-03-7 | |
| Record name | Deoxyelephantopin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Isodeoxyelephantopin: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (B1158786), a sesquiterpene lactone, has garnered significant scientific interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its extraction and isolation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently obtain this promising bioactive compound for further investigation.
Natural Sources
This compound is predominantly isolated from plants belonging to the Elephantopus genus, within the Asteraceae family. The primary and most cited sources are:
-
Elephantopus scaber Linn. [1][2]: Commonly known as "elephant's foot" or "Didancao," this medicinal herb is widely distributed across East and Southeast Asia, India, Africa, and Australia. It is considered a major source of both this compound and its isomer, deoxyelephantopin.
-
Elephantopus carolinianus Raeusch. [1][2]: This species, also a member of the Asteraceae family, is another significant natural source of this compound.
These sesquiterpene lactones are considered chemotaxonomic markers for the Elephantopus genus.[1]
Extraction and Isolation Protocols
The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and purification. The following protocols are synthesized from various validated methodologies.
General Extraction and Fractionation Workflow
This workflow outlines the general steps for obtaining a crude extract enriched with this compound.
Detailed Experimental Protocols
Protocol 1: Bioassay-Guided Isolation from Elephantopus scaber Leaves
This protocol focuses on a bioassay-guided approach to isolate this compound from the leaves of Elephantopus scaber.
a. Plant Material and Extraction:
-
60 kg of dried and powdered whole herb of Elephantopus scaber is extracted four times with 70% ethanol.
-
The combined extracts are concentrated under vacuum to yield approximately 1.8 kg of residue.
b. Fractionation:
-
The crude extract is partitioned with ethyl acetate. The ethyl acetate fraction is retained as it contains the compounds of interest.
c. Purification:
-
The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.
-
A gradient elution system of hexane (B92381) and ethyl acetate is used to separate the compounds.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are pooled and further purified using Sephadex LH-20 and ODS columns.
Protocol 2: Isolation from Elephantopus scaber using Vacuum Liquid Chromatography (VLC)
This method provides an alternative to traditional column chromatography for initial fractionation.
a. Plant Material and Extraction:
-
5.4 kg of dried E. scaber leaves are powdered, yielding 773 g of simplicia.
-
The powder is extracted, and the resulting extract is partitioned with methanol (B129727) and n-hexane (1:1). The methanol layer is retained.
-
The methanol fraction is then partitioned with ethyl acetate and methanol (1:1). The ethyl acetate fraction is collected and concentrated.
b. Vacuum Liquid Chromatography (VLC):
-
5 g of the ethyl acetate extract is impregnated with 50 g of silica gel (60 G, 0.2-0.5 mm).
-
The impregnated sample is loaded onto a VLC column packed with silica gel.
-
Elution is performed with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and analyzed by TLC to identify those containing this compound.
Data Presentation
The following tables summarize key quantitative data related to the analysis and potential yields of this compound.
Table 1: RP-HPLC Method for Quantification of this compound
| Parameter | Value |
| Column | Phenomenex Luna C-18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | 14.751 min |
| Linearity Range | 0.516 - 3.096 µg/mL (r² ≥ 0.99) |
| Limit of Detection (LOD) | 0.151 µg/mL |
| Limit of Quantification (LOQ) | 0.457 µg/mL |
| Recovery | 95.23 - 102.25% |
Source: A Validation of RP-HPLC Method for Determination of Deoxyelephantopin and this compound from Elephantopus scaber L.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects, particularly its anti-cancer properties, by modulating key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound is a known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.
References
a
An in-depth technical guide on the topic of "a" cannot be generated as the topic is too broad. To create a valuable and detailed resource for researchers, scientists, and drug development professionals, a more specific subject is required.
For example, a suitable topic could be:
-
"Adenosine Receptor Subtypes in Cancer Immunotherapy"
-
"The Role of Alpha-Synuclein in Parkinson's Disease Pathogenesis"
-
"Application of CRISPR-Cas9 in Gene Therapy for Cystic Fibrosis"
Once a specific topic is provided, a comprehensive guide can be developed that includes:
-
Structured data tables for clear comparison of quantitative information.
-
Detailed experimental protocols for key methodologies.
-
Mandatory visualizations , such as signaling pathways and experimental workflows, created using Graphviz (DOT language) with strict adherence to the specified design constraints.
Please provide a more specific topic to proceed with the creation of the in-depth technical guide.
Isodeoxyelephantopin: A Technical Guide to its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (B1158786), a naturally occurring sesquiterpenoid lactone, has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, history, and key biological activities of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the isolation of this compound from its natural source, Elephantopus scaber, and presents its physicochemical properties. A significant portion of this guide is dedicated to elucidating its mechanism of action, with a focus on its modulation of critical signaling pathways, including NF-κB, apoptosis, and cell cycle regulation. Quantitative data on its biological activity are summarized in tabular format, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions of this compound.
Discovery and History
The journey to the discovery of this compound is rooted in the traditional medicinal use of the plant Elephantopus scaber.[1][2] Known colloquially as "prickly-leaved elephant's foot" or "di dan tou" in Chinese medicine, this plant has a long history of use in various traditional healing systems across Asia for treating a wide range of ailments, including nephritis, edema, pneumonia, and even leukemia.[1]
The initial scientific investigations into the chemical constituents of Elephantopus scaber were driven by a desire to understand the pharmacological basis for its traditional uses. While the exact date of the first isolation of this compound is not definitively cited in the readily available literature, early phytochemical studies on the Elephantopus genus in the mid to late 20th century led to the identification and characterization of several sesquiterpene lactones, including deoxyelephantopin (B1239436) and its isomer, this compound.[3] These compounds were identified as major bioactive components of the plant.[4]
This compound belongs to the germacranolide class of sesquiterpene lactones, which are characterized by a ten-membered carbocyclic ring. Its chemical structure was elucidated using spectroscopic methods. The presence of reactive α,β-unsaturated carbonyl groups in its structure is believed to be crucial for its biological activity, allowing it to interact with nucleophilic sites on biological macromolecules.
Physicochemical Properties
The fundamental properties of this compound are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value |
| Molecular Formula | C₁₉H₂₀O₆ |
| Molecular Weight | 344.36 g/mol |
| IUPAC Name | (1R,4E,8S,9S,10R)-8-hydroxy-4,8-dimethyl-2-oxo-12-methylidene-11-oxabicyclo[8.2.0]dodec-4-en-9-yl 2-methylacrylate |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer effects being the most extensively studied.
Anti-Cancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anti-cancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC₅₀ values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Citation |
| T47D | Breast Carcinoma | 1.3 | |
| A549 | Lung Carcinoma | 10.46 | |
| L-929 | Murine Fibrosarcoma | 3.3 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~17.2 (50 µM) |
Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer development. This compound has been shown to be a potent inhibitor of this pathway. It prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of the active NF-κB dimer (p50/p65) into the nucleus. This inhibition leads to the downregulation of NF-κB target genes involved in cell proliferation, survival, and inflammation.
This compound induces apoptosis, or programmed cell death, in cancer cells through the intrinsic mitochondrial pathway. It modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.
This compound can halt the progression of the cell cycle in cancer cells, primarily at the G2/M phase. This arrest prevents the cells from entering mitosis and dividing. The mechanism involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By altering the expression and activity of these proteins, this compound effectively blocks the transition from the G2 to the M phase of the cell cycle.
Experimental Protocols
This section provides an overview of the methodologies used in the research of this compound.
Isolation of this compound from Elephantopus scaber
A general procedure for the isolation of this compound involves the following steps:
-
Plant Material Collection and Preparation: The whole plant of Elephantopus scaber is collected, air-dried, and powdered.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as chloroform (B151607) or ethanol, using a Soxhlet apparatus or maceration.
-
Fractionation: The crude extract is then subjected to fractionation using column chromatography over silica (B1680970) gel. Elution is typically performed with a gradient of solvents, such as hexane (B92381) and ethyl acetate.
-
Purification: Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure crystalline this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The cell viability is calculated as a percentage of the untreated control.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-NF-κB, anti-Bcl-2, anti-caspase-3).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to avoid staining of RNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Perspectives
This compound, a sesquiterpene lactone isolated from the traditional medicinal plant Elephantopus scaber, has demonstrated significant potential as an anti-inflammatory and anti-cancer agent. Its ability to modulate key signaling pathways such as NF-κB, apoptosis, and the cell cycle provides a strong rationale for its further investigation. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to build upon.
Future research should focus on several key areas. A more comprehensive evaluation of its efficacy in a wider range of cancer types and in in vivo animal models is warranted. Pharmacokinetic and toxicological studies are essential to assess its drug-like properties and safety profile. Furthermore, the synthesis of novel analogs of this compound could lead to the development of compounds with improved potency and selectivity. The continued exploration of this promising natural product holds the potential for the discovery of new therapeutic agents for the treatment of cancer and inflammatory diseases.
References
- 1. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 2. Elephantopus scaber: Significance and symbolism [wisdomlib.org]
- 3. "The isolation and identification of sesquiterpene lactones in Elephant" by Ann Maureen E. Ramirez [ukdr.uplb.edu.ph]
- 4. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Isodeoxyelephantopin: A Comprehensive Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (B1158786) (IDET), a sesquiterpenoid lactone primarily isolated from plants of the Elephantopus genus, has garnered significant scientific interest for its diverse and potent biological activities.[1][2][3] Traditionally used in folk medicine for various ailments, recent research has illuminated its potential as a therapeutic agent, particularly in oncology and inflammatory diseases.[1][3] This technical guide provides an in-depth overview of the biological activity screening of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. It offers a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in its mechanism of action.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Carcinoma | 10.46 | ~29.3 | 48 | |
| T47D | Breast Carcinoma | 1.3 | ~3.6 | 48 | |
| KB | Nasopharyngeal Carcinoma | - | 11.45 | 48 | |
| HCT116 | Colorectal Carcinoma | 0.73 ± 0.01 | ~2.0 | 72 | |
| T47D | Breast Cancer | - | - | - | |
| A549 | Lung Cancer | - | - | - |
Note: Conversion from µg/mL to µM is approximated based on the molecular weight of this compound (C19H20O6, MW ≈ 356.36 g/mol ). Variations in experimental conditions can affect IC50 values.
Experimental Protocols
This protocol outlines the determination of cell viability upon treatment with this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.
-
Cell Treatment: Culture cells in the presence of various concentrations of this compound for a designated time (e.g., 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the cell pellet with PBS.
-
RNase Treatment and Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Signaling Pathways
This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, cell proliferation, and survival. This compound has been shown to inhibit the activation of the NF-κB pathway.
References
A Technical Guide to the Preliminary Anticancer Studies of Isodeoxyelephantopin
Introduction
Isodeoxyelephantopin (IDET) is a naturally occurring sesquiterpene lactone, a class of bioactive compounds primarily isolated from the medicinal plant Elephantopus scaber.[1] This plant has a history of use in traditional Chinese medicine for treating various ailments, including inflammation and cancer.[2][3] In recent years, IDET, an isomer of Deoxyelephantopin (DET), has garnered significant scientific interest for its potent anticancer activities across a range of human cancer cell lines.[4][5] It exerts its effects by modulating multiple deregulated signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2][4] This technical guide provides an in-depth summary of the preliminary anticancer research on this compound, focusing on its mechanisms of action, quantitative in vitro and in vivo data, and detailed experimental protocols for the key assays used in its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
In Vitro Anticancer Activity
IDET has demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. Its efficacy is often dose- and time-dependent.[3][6] Notably, studies have shown that IDET exhibits selective cytotoxicity, being more toxic to cancer cells than to normal human lymphocytes.[2][3][5]
Data Presentation: Cytotoxicity and Cell Cycle Arrest
The antiproliferative activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
|---|---|---|---|---|
| T47D | Breast Carcinoma | 1.3 µg/mL | Not Specified | [3][5] |
| A549 | Lung Carcinoma | 10.46 µg/mL | 48 hours | [3][4][5] |
| KB | Nasopharyngeal Carcinoma | 11.45 µM | 48 hours | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 48 hours | [7] |
| HCT116 | Colon Cancer | Not Specified | Not Specified | [8] |
| RKO | Colon Cancer | Not Specified | Not Specified |[8] |
IDET is also known to induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from proceeding through mitosis and proliferation.[4][5][7]
Table 2: Effect of this compound on Cell Cycle Progression
| Cell Line | Cancer Type | Concentration | Effect | Citation |
|---|---|---|---|---|
| T47D | Breast Carcinoma | 1.3 µg/mL | Significant increase in G2/M phase DNA content | [5] |
| A549 | Lung Carcinoma | 10.46 µg/mL | G2/M phase arrest | [4][5] |
| CNE1 & SUNE1 | Nasopharyngeal Carcinoma | 4–12 µM | Time- and concentration-dependent G2/M arrest | [4][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 and 25 µM | Arrest at sub-G1 and G2/M phases |[4] |
Induction of Apoptosis
A primary mechanism of IDET's anticancer activity is the induction of apoptosis, or programmed cell death. Flow cytometry analysis using Annexin V staining has quantified the percentage of apoptotic cells following treatment.
Table 3: Apoptosis Induction by this compound
| Cell Line | Cancer Type | Concentration | % Early Apoptotic Cells | % Late Apoptotic Cells | Citation |
|---|---|---|---|---|---|
| A549 | Lung Carcinoma | 10.46 µg/mL | 5.2% | 50.1% | [3] |
| T47D | Breast Carcinoma | 1.3 µg/mL | 0.5% | 32.7% |[3] |
Mechanisms of Action
This compound's anticancer effects are attributed to its ability to interfere with multiple critical signaling pathways simultaneously.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[9] In many cancers, this pathway is constitutively active, which helps cancer cells evade apoptosis and continue to proliferate.[2][10] IDET has been shown to be a potent inhibitor of the NF-κB pathway.[1] It suppresses NF-κB activation induced by various inflammatory agents like TNF-α.[1] The mechanism involves the inhibition of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps the NF-κB (p65/p50) complex sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[1]
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is often constitutively activated in cancer cells, promoting proliferation and preventing apoptosis.[11] Recent studies have identified IDET as an inhibitor of STAT3 phosphorylation.[11] By preventing the phosphorylation of STAT3, IDET blocks its dimerization and translocation to the nucleus. This leads to the downregulation of STAT3 target genes, including the anti-apoptotic protein Bcl-2. The reduction in Bcl-2 levels makes the cancer cells more susceptible to apoptosis.[11] This mechanism is particularly relevant in triple-negative breast cancer (TNBC), where IDET has been shown to suppress tumor growth.[11]
Induction of Reactive Oxygen Species (ROS) and JNK Pathway Activation
Reactive Oxygen Species (ROS) are highly reactive molecules that can cause cellular damage at high concentrations.[12][13] Cancer cells often have a higher basal level of ROS, making them more vulnerable to further ROS-inducing agents.[2] IDET has been shown to potently increase cellular ROS levels.[8] One mechanism for this is the inhibition of thioredoxin reductase 1 (TrxR1), an enzyme critical for maintaining cellular redox balance.[8] The resulting oxidative stress leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which ultimately triggers apoptotic cell death.[2][8]
In Vivo Studies
While much of the research is in the preliminary, in vitro stage, some in vivo studies have been conducted, primarily demonstrating IDET's potential in combination therapies. In a xenograft model of human triple-negative breast cancer, the combination of IDET and the standard chemotherapy drug paclitaxel (B517696) resulted in significantly greater tumor suppression than either agent alone.[11] This suggests that IDET can enhance the efficacy of existing anticancer drugs.[8][11]
Table 4: In Vivo Efficacy of this compound with Paclitaxel in a TNBC Xenograft Model
| Treatment Group | Outcome | Citation |
|---|---|---|
| Vehicle | Control tumor growth | [11] |
| IDET alone | Moderate tumor suppression | [11] |
| Paclitaxel (PTX) alone | Moderate tumor suppression | [11] |
| IDET + PTX Combination | Significant suppression of tumor volume and weight |[11] |
Detailed Experimental Protocols
The following sections describe standardized methodologies for the key experiments used to evaluate the anticancer properties of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of IDET (and a vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with IDET at the desired concentration (e.g., its IC50 value) for a specified time.
-
Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA and quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Treat cells with IDET as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA. Stain the cells with PI solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with IDET, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies specific to the target proteins (e.g., p65, p-STAT3, Bcl-2, Caspase-3, β-actin). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin) to determine changes in protein expression.
In Vivo Xenograft Mouse Model
This model is used to assess the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize mice into different treatment groups (e.g., vehicle control, IDET alone, chemotherapy alone, combination). Administer treatment via a specified route (e.g., intraperitoneal injection, oral gavage) on a defined schedule.
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Organs may be collected for toxicity analysis.
-
Analysis: Compare tumor growth curves, final tumor weights, and any changes in body weight between the treatment groups to evaluate efficacy and toxicity.
Conclusion
Preliminary studies on this compound reveal it to be a promising natural compound with potent and broad-spectrum anticancer activity.[2] Its ability to induce apoptosis and cell cycle arrest in various cancer cell lines is well-documented. The multifaceted mechanism of action, involving the simultaneous inhibition of key pro-survival pathways like NF-κB and STAT3 and the induction of oxidative stress, makes it an attractive candidate for further development.[1][2][11] In vivo data, particularly its synergistic effects with conventional chemotherapy, highlight its potential to be used in combination therapies to enhance treatment efficacy and potentially overcome drug resistance.[8][11] Further comprehensive preclinical and clinical studies are warranted to fully elucidate its therapeutic potential for the treatment of cancer.
References
- 1. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. japsr.in [japsr.in]
- 8. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Inhibition of the NF-KB Signaling Pathway and Its Effects on Apoptosis" by Joseph A. Lupica [engagedscholarship.csuohio.edu]
- 11. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hidden Influence of Reactive Oxygen Species (ROS) in Modern Chemistry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
An In-depth Technical Guide on the Core Mechanism of Action of Isodeoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Isodeoxyelephantopin (IDOE) is a sesquiterpene lactone derived from plants of the Elephantopus genus, notably Elephantopus scaber.[1] Traditionally used in folk medicine, IDOE has emerged as a promising anti-cancer agent due to its ability to modulate multiple deregulated signaling pathways central to cancer progression.[2][3] This document provides a comprehensive overview of the molecular mechanisms underpinning IDOE's therapeutic potential. The core mechanism revolves around the dual inhibition of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] By suppressing these pathways, IDOE triggers a cascade of downstream effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of tumor cell invasion and metastasis.[1][4] This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation and drug development efforts.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects by targeting several critical signaling cascades simultaneously. This multi-targeted approach is a key characteristic that makes it an effective agent against various cancers.[2][5] The primary mechanisms are detailed below.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammation and is constitutively active in many cancers, where it drives cell proliferation, survival, and invasion.[6][7][8] IDOE is a potent inhibitor of this pathway.[1]
Mechanism of Inhibition: IDOE intervenes at a critical upstream step in the canonical NF-κB pathway. It prevents the degradation of IκBα, the natural inhibitor of NF-κB.[1] This is achieved by inhibiting the IκBα kinase (IKK) complex, which is responsible for phosphorylating IκBα.[1] The specific steps are as follows:
-
Inhibition of IκBα Kinase (IKK): IDOE directly or indirectly inhibits the activity of the IKK complex.
-
Suppression of IκBα Phosphorylation & Degradation: By blocking IKK, IDOE prevents the phosphorylation and subsequent ubiquitination-mediated degradation of IκBα.[1]
-
Sequestration of NF-κB: IκBα remains bound to the NF-κB (p65/p50) dimer in the cytoplasm.
-
Blockade of Nuclear Translocation: This sequestration prevents the p65 subunit's phosphorylation and translocation into the nucleus.[1]
By blocking the nuclear translocation of NF-κB, IDOE suppresses the expression of a wide array of NF-κB target genes that are critical for tumor progression, including those involved in anti-apoptosis (e.g., Bcl-2, Bcl-xL), proliferation, and metastasis.[1][2] This suppression sensitizes cancer cells to apoptosis.[1]
Inhibition of the STAT3 Signaling Pathway
Like NF-κB, STAT3 is a transcription factor that is aberrantly activated in many cancers, promoting cell proliferation and survival.[2][9] IDOE effectively suppresses this pathway, often in conjunction with its effects on NF-κB.[2]
Mechanism of Inhibition: The primary mechanism of STAT3 inhibition by IDOE is the prevention of its activation via phosphorylation.[2][10]
-
Suppression of STAT3 Phosphorylation: IDOE inhibits the phosphorylation of STAT3 at the critical tyrosine-705 residue.[2] This prevents the dimerization of STAT3 monomers.
-
Blockade of Nuclear Translocation: Unphosphorylated STAT3 cannot dimerize and translocate to the nucleus.
-
Downregulation of Target Genes: Consequently, the transcription of STAT3-regulated genes, such as the anti-apoptotic proteins Bcl-2 and Bcl-xL, and the cell cycle regulator Cyclin D1, is downregulated.[2][10]
In some cellular contexts, the inhibition of STAT3 by the related compound deoxyelephantopin (B1239436) (DET) has been linked to the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the IL-6/STAT3 axis, and the tumor suppressor protein p53.[2][9]
Downstream Consequences of NF-κB and STAT3 Inhibition
The inhibition of these two master regulator transcription factors leads to several key anti-cancer outcomes:
-
Induction of Apoptosis: This is a primary result of IDOE treatment.[10] By downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, IDOE shifts the cellular balance in favor of apoptosis.[2][11] It activates both the extrinsic pathway (caspase-8) and the intrinsic (mitochondrial) pathway, marked by an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of effector caspases-3, -7, and -9.[2][9][12]
-
Cell Cycle Arrest: IDOE induces cell cycle arrest, most commonly at the G2/M phase, in a dose- and time-dependent manner.[9][12] This prevents cancer cells from proliferating.
-
Inhibition of Invasion and Metastasis: NF-κB regulates genes involved in cell invasion, such as matrix metalloproteinases (MMPs).[4] Studies show IDOE can downregulate MMP-2 and MMP-9 expression, thereby retarding tumor cell migration.[4]
-
Generation of Reactive Oxygen Species (ROS): IDOE treatment can lead to an increase in intracellular ROS.[2][3] This oxidative stress can further contribute to the induction of apoptosis and autophagy through pathways like JNK and PI3K/AKT/mTOR.[3]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
|---|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 48 hours | [4] |
| T47D | Breast Carcinoma | 1.3 µg/mL | Not Specified | [12] |
| A549 | Lung Carcinoma | 10.46 µg/mL | 48 hours |[9][12] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Parameter | Treatment | Result | Citation |
|---|---|---|---|---|
| CNE1 & SUNE1 | Cell Cycle Arrest | 4–12 µM (Time- and dose-dependent) | G2/M Phase Arrest | [9] |
| A549 | Apoptosis | 10.46 µg/mL | 5.2% Early Apoptotic, 50.1% Late Apoptotic | [12] |
| T47D | Apoptosis | 1.3 µg/mL | 0.5% Early Apoptotic, 32.7% Late Apoptotic |[12] |
Key Experimental Protocols
Detailed methodologies for the experiments cited are crucial for reproducibility and further research. Below are generalized protocols for key assays used to elucidate IDOE's mechanism of action.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Analysis of Apoptosis (Annexin V/PI Staining via Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with IDOE at the desired concentration (e.g., IC50 value) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant using appropriate software.
References
- 1. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsr.in [japsr.in]
- 5. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Elephantopus scaber: A Technical Guide to Isodeoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (B1158786) (IDET), a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has garnered significant attention for its potent anti-cancer properties. This technical guide provides a comprehensive overview of E. scaber as a source of IDET, detailing methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the molecular mechanisms underlying its biological activity, with a focus on key signaling pathways implicated in cancer progression. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic applications of this promising natural compound.
Introduction
Elephantopus scaber Linn., a member of the Asteraceae family, has a long history of use in traditional medicine across Asia, Africa, and Australia for treating a variety of ailments, including inflammation, fever, and cancer.[1][2] The primary bioactive constituents responsible for its therapeutic effects are sesquiterpene lactones, with deoxyelephantopin (B1239436) (DET) and its isomer, this compound (IDET), being the most prominent.[1][3] Both compounds have been extensively studied for their anti-cancer activities, demonstrating the ability to target multiple deregulated signaling pathways involved in cancer cell proliferation, survival, and invasion.[4] This guide focuses on this compound, providing a technical framework for its sourcing and mechanistic evaluation.
Extraction and Isolation of this compound
The efficient extraction and isolation of this compound from Elephantopus scaber is a critical first step in its preclinical and clinical development. Various methods have been reported, with the choice of solvent and chromatographic technique significantly influencing the yield and purity of the final compound.
Extraction Protocols
Several solvents, including n-hexane, methanol, ethanol, and chloroform, have been utilized for the extraction of bioactive compounds from different parts of E. scaber. A common approach involves sequential extraction with solvents of increasing polarity to fractionate the plant material.
Table 1: Comparison of Extraction Methods for Elephantopus scaber
| Extraction Method | Plant Part | Solvent(s) | Extraction Time | Key Findings | Reference(s) |
| Soxhlet Extraction | Leaves, Stems, Roots | n-hexane, Methanol | 3, 6, 9, 12 hours | Methanol was found to be a better solvent than n-hexane for overall yield. Optimal extraction times varied by plant part. | |
| Maceration & Partitioning | Whole Plant | 90:10 EtOH:H₂O, followed by partitioning with Petroleum Ether, Chloroform, Ethyl Acetate (B1210297), and n-BuOH | 3 x 3 hours (reflux) | This compound can be isolated from the ethyl acetate fraction. | |
| Chloroform Extraction | Air-dried Leaves | Chloroform | Not specified | Yielded deoxyelephantopin and this compound. |
A generalized workflow for the extraction and isolation of this compound is presented below.
References
Sesquiterpene Lactones with Anticancer Potential: A Technical Guide
Abstract
Sesquiterpene lactones (SLs) are a large and diverse group of plant-derived secondary metabolites, primarily found in the Asteraceae family, that are gaining significant attention in oncology research.[1][2] Characterized by a 15-carbon backbone, these compounds exhibit a wide range of biological activities, including potent anti-inflammatory and anticancer properties.[3][4][5] Several SLs, such as artemisinin, parthenolide (B1678480), and their derivatives, have advanced to clinical trials, underscoring their therapeutic potential. This technical guide provides an in-depth overview of the mechanisms of action, quantitative anticancer activity, and key experimental protocols related to promising sesquiterpene lactones. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Core Mechanisms of Anticancer Activity
The anticancer effects of sesquiterpene lactones are multifaceted, stemming from their ability to modulate multiple critical cellular pathways involved in cancer progression, proliferation, and survival. The bioactivity of many SLs is attributed to the α-methylene-γ-lactone group, which can react with nucleophilic sites on proteins, particularly the sulfhydryl groups of cysteine residues, thereby altering protein function.
Inhibition of Pro-inflammatory and Survival Signaling Pathways
Chronic inflammation is a key driver of cancer development. SLs are potent inhibitors of pro-inflammatory signaling pathways that are often constitutively active in cancer cells, promoting survival and proliferation.
1.1.1. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Sesquiterpene lactones, notably parthenolide and alantolactone, inhibit this pathway by preventing the degradation of the IκBα inhibitor protein. This action blocks the nuclear translocation of the active NF-κB dimer (p65/p50), thereby downregulating the expression of anti-apoptotic genes like Bcl-2 and FLIP.
Caption: Mechanism of NF-κB inhibition by SLs.
1.1.2. STAT3 (Signal Transducer and Activator of Transcription 3) Pathway The STAT3 signaling pathway is frequently hyperactivated in cancer, promoting proliferation, invasion, and drug resistance. Alantolactone, isoalantolactone, and parthenolide have been shown to effectively inhibit STAT3 activation. They prevent the phosphorylation of STAT3, which is a critical step for its dimerization, nuclear translocation, and function as a transcription factor for anti-apoptotic proteins like Bcl-2 and Bcl-xL.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 5. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Isodeoxyelephantopin: A Technical Guide to its Anticancer Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (IDET), a sesquiterpene lactone primarily isolated from Elephantopus scaber and Elephantopus carolinianus, has emerged as a promising natural compound with potent anticancer activities.[1][2] This technical guide provides a comprehensive review of the existing literature on IDET, focusing on its mechanisms of action, effects on critical signaling pathways, and quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided, alongside visualizations of the molecular pathways influenced by this compound. The aim is to furnish researchers and drug development professionals with a thorough understanding of IDET's therapeutic potential and a foundation for future investigations.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies.[2][3] Natural products are a significant source of new anticancer agents due to their structural diversity and unique biological activities.[2][4] this compound and its isomer, deoxyelephantopin (B1239436) (DET), are sesquiterpene lactones that have demonstrated a broad spectrum of anticancer activities against various human cancer cell lines.[1][5] These compounds disrupt multiple signaling pathways deregulated in cancer, including those involved in cell proliferation, survival, apoptosis, and invasion.[2][4] This guide focuses on this compound, summarizing the current understanding of its molecular targets and anticancer effects.
Quantitative Data: Cytotoxic Activity of this compound
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the available IC50 values for IDET.
| Cancer Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 48 hours | [6] |
| T47D | Breast Cancer | 1.3 µg/mL | Not Specified | [5] |
| A549 | Lung Cancer | 10.46 µg/mL | 48 hours | [5] |
| CNE1 | Nasopharyngeal Carcinoma | 4-12 µM | Not Specified | [5] |
| SUNE1 | Nasopharyngeal Carcinoma | 4-12 µM | Not Specified | [5] |
Core Anticancer Mechanisms of Action
This compound exerts its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis, promoting cell cycle arrest, and generating reactive oxygen species (ROS).
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. IDET has been shown to induce apoptosis through multiple pathways:
-
ROS-Mediated Apoptosis: IDET treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[7][8] This oxidative stress can trigger DNA damage and activate mitochondrial-mediated apoptosis.[8] The antioxidant N-acetylcysteine (NAC) has been shown to block the antitumor effects of IDET, confirming the role of ROS.[8]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. IDET modulates the expression of these proteins to favor apoptosis.[1]
-
NF-κB Suppression: The transcription factor NF-κB plays a significant role in promoting cell survival and inflammation. IDET suppresses the activation of NF-κB, which in turn enhances apoptosis.[9]
Cell Cycle Arrest
IDET can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[5][8] This prevents the cells from dividing and propagating. Studies have shown that IDET induces G2/M arrest in nasopharyngeal (CNE1 and SUNE1) and lung (A549) cancer cell lines in a time- and concentration-dependent manner.[5] Notably, it did not induce cell cycle arrest in normal nasopharyngeal cells, suggesting a degree of selectivity for cancer cells.[5]
Key Signaling Pathways Modulated by this compound
This compound's anticancer activity is attributed to its ability to interfere with multiple signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[9] In many cancers, this pathway is constitutively active, promoting cell survival and resistance to therapy. IDET is a potent inhibitor of NF-κB activation.[9] It has been shown to suppress NF-κB activation induced by various inflammatory agents like TNF and interleukin-1β.[9] The mechanism of inhibition involves preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[9]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
ROS-Mediated JNK Signaling Pathway
This compound has been found to inactivate thioredoxin reductase 1 (TrxR1), a key enzyme in maintaining cellular redox balance.[7] This inhibition leads to a significant increase in intracellular ROS levels.[7] Elevated ROS, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in mediating stress-induced apoptosis.[7] This mechanism not only contributes to the direct cytotoxicity of IDET but has also been shown to enhance the effectiveness of conventional chemotherapeutic agents like cisplatin (B142131) in human colon cancer cells.[7]
Caption: ROS-mediated activation of the JNK signaling pathway by this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of IDET on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., 800 cells/well) in a 96-well plate and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Caption: General workflow for an MTT cell viability assay.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by IDET (e.g., Bcl-2, p65, cleaved PARP).
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
-
Protocol:
-
Treat cells with IDET for a specified time and lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the target protein expression to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound is a promising natural product with significant anticancer potential, acting through the modulation of multiple critical signaling pathways, including NF-κB and ROS-mediated JNK activation.[1][7] Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines highlights its potential as a lead compound for drug development.[5][8]
Future research should focus on several key areas:
-
In Vivo Studies: While in vitro data is promising, more extensive in vivo studies in animal models are needed to evaluate the efficacy, pharmacokinetics, and safety profile of IDET.[3]
-
Combination Therapies: Investigating the synergistic effects of IDET with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.[7]
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to validate the therapeutic potential of this compound in human cancer patients.[1]
-
Target Identification: Further proteomic and genomic studies can help to identify additional molecular targets of IDET, providing a more complete picture of its mechanism of action.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Isodeoxyelephantopin: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (B1158786), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and anticancer activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, alongside detailed experimental protocols for researchers to conduct their own assessments. The guide also visualizes key signaling pathways modulated by this compound, offering a deeper insight into its mechanism of action.
Solubility Data
The solubility of a compound is a critical determinant of its formulation possibilities and bioavailability. Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility and provides a template for researchers to populate with their own experimental findings.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 55 | Not Specified | [1] |
| Water | Data not available | |||
| Ethanol | Data not available | |||
| Methanol | Data not available | |||
| Acetonitrile | Data not available | |||
| Propylene Glycol | Data not available | |||
| Phosphate (B84403) Buffer (pH 7.4) | Data not available |
Stability Data
Understanding the stability profile of this compound is crucial for determining appropriate storage conditions, shelf-life, and potential degradation pathways. As with solubility, detailed stability data is sparse in the literature. The following table is provided as a template for recording results from forced degradation studies.
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Parameters | Observation/Degradation (%) | Potential Degradants | Analytical Method |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Data not available | RP-HPLC | |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data not available | RP-HPLC | |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | Data not available | RP-HPLC | |
| Thermal Degradation | 80°C, 48h | Data not available | RP-HPLC | |
| Photostability | 1.2 million lux hours (visible), 200 watt hours/m² (UV) | Data not available | RP-HPLC |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Add a known volume of the selected solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vial to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility, taking into account the dilution factor.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and establish the intrinsic stability of the molecule.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound (pure solid or in solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
1. Acidic Hydrolysis:
- Dissolve this compound in a suitable solvent and add 0.1 M HCl.
- Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- At various time points, withdraw samples, neutralize with a suitable base, and analyze by HPLC.
2. Basic Hydrolysis:
- Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
- Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- At various time points, withdraw samples, neutralize with a suitable acid, and analyze by HPLC.
3. Oxidative Degradation:
- Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.
- Keep the solution at room temperature for a defined period (e.g., 24 hours).
- Analyze samples at various time points by HPLC.
4. Thermal Degradation:
- Place a known amount of solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
- Expose the sample for a defined period (e.g., 48 hours).
- At various time points, dissolve a portion of the sample and analyze by HPLC.
5. Photostability:
- Expose a sample of this compound (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- A control sample should be protected from light.
- Analyze both the exposed and control samples by HPLC.
Signaling Pathways and Experimental Workflows
This compound has been reported to exert its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for solubility determination.
Caption: this compound induces ROS and inhibits the NF-κB pathway.
Caption: Shake-flask method workflow for solubility measurement.
Conclusion
While this compound shows significant therapeutic promise, a comprehensive understanding of its solubility and stability is essential for its advancement as a potential drug candidate. This guide has summarized the currently available data and provided detailed protocols to enable researchers to generate the necessary physicochemical data. The elucidation of its interactions with key signaling pathways further underscores its potential and provides a rationale for continued investigation. It is anticipated that with further research, a more complete profile of this compound will emerge, facilitating its development into a clinically useful agent.
References
Methodological & Application
Application Notes and Protocols: Extraction of Isodeoxyelephantopin from Elephantopus scaber
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (B1158786), a sesquiterpene lactone found in the medicinal plant Elephantopus scaber, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Elephantopus scaber. The protocols are a synthesis of established methodologies and are intended to provide a comprehensive guide for researchers. Additionally, this document outlines the molecular signaling pathway of Nuclear Factor-kappa B (NF-κB), a key target of this compound.
Introduction
Elephantopus scaber Linn., a member of the Asteraceae family, has a long history of use in traditional medicine across Asia, Africa, and Australia for treating a variety of ailments.[1][2] Phytochemical analyses have revealed that the plant is a rich source of bioactive compounds, with sesquiterpene lactones such as deoxyelephantopin (B1239436) and this compound being prominent constituents.[1][2][3] These compounds have been extensively studied for their pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and hepatoprotective effects. This compound, in particular, has been shown to induce apoptosis and cell cycle arrest in cancer cells, making it a compound of interest for drug development. The primary mechanism of its anti-inflammatory and pro-apoptotic effects is attributed to the inhibition of the NF-κB signaling pathway. This document provides a comprehensive protocol for the isolation and analysis of this compound, along with a visual representation of its targeted signaling pathway.
Data Presentation: Extraction Yields
The yield of extracts and purified compounds from Elephantopus scaber can vary depending on the solvent used, the part of the plant, and the extraction method. The following tables summarize quantitative data from various studies.
Table 1: Percentage Yield of Crude Extracts from Elephantopus scaber
| Plant Part | Extraction Solvent | Extraction Method | Percentage Yield (%) |
| Leaves | Methanol (B129727) | Soxhlet | 14.08 |
| Leaves | n-Hexane | Soxhlet | 7.45 |
| Roots | Methanol | Soxhlet | 10.17 |
| Roots | n-Hexane | Soxhlet | 6.07 |
| Stems | Methanol | Soxhlet | 10.18 |
| Stems | n-Hexane | Soxhlet | 5.26 |
| Data synthesized from. |
Table 2: Yield of Oil Extracts from Elephantopus scaber by Solvent Maceration
| Plant Part | Percentage Yield of Oil (%) |
| Leaves | 0.003 |
| Stems | 0.001 |
| Roots | 0.04 |
| Data from. |
Table 3: Example of Final Purified Compound Yield from 4.0 kg of Whole Plant
| Fraction | Mass (g) |
| Petroleum Ether | 169.4 |
| Chloroform (B151607) | 33.8 |
| Ethyl Acetate (B1210297) | 46.9 |
| n-Butanol | 122.3 |
| Data from. Note: This study did not report the final yield of pure this compound but provides an example of fraction weights from a large-scale extraction. |
Experimental Protocols
Protocol 1: Extraction and Fractionation of this compound
This protocol describes a general procedure for the extraction and fractionation of this compound from the whole plant of Elephantopus scaber.
1. Plant Material Preparation:
-
Collect fresh whole plants of Elephantopus scaber.
-
Wash the plant material thoroughly with water to remove dirt and debris.
-
Shade dry the plant material at room temperature for 10-15 days or until completely dry.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction:
-
Weigh the powdered plant material.
-
Perform a Soxhlet extraction using 70% ethanol (B145695). For every 100 g of powder, use 1 L of 70% ethanol.
-
Continue the extraction for 24-48 hours or until the solvent in the siphon tube becomes colorless.
-
Alternatively, macerate the plant powder in 70% ethanol (1:10 w/v) for 72 hours with occasional shaking.
-
Concentrate the ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark brown residue.
3. Fractionation:
-
Suspend the crude ethanol extract residue in distilled water (e.g., 1.8 kg of residue in 3 L of water).
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity:
-
Petroleum Ether (3 x 3 L)
-
Chloroform (2 x 3 L)
-
Ethyl Acetate (3 x 3 L)
-
n-Butanol (3 x 3 L)
-
-
Concentrate each fraction using a rotary evaporator to obtain the respective crude fractions. This compound is typically found in the chloroform and ethyl acetate fractions.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from the active fractions obtained in Protocol 1.
1. Silica (B1680970) Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) using a suitable solvent (e.g., hexane).
-
Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane (B92381) and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions of 20-50 mL and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v) and visualize under UV light or by staining.
-
Pool the fractions containing the compound of interest based on the TLC profile.
2. Sephadex LH-20 Column Chromatography:
-
For further purification, subject the pooled fractions to column chromatography on Sephadex LH-20.
-
Use methanol as the mobile phase.
-
Collect fractions and monitor by TLC.
-
Pool the fractions containing pure this compound.
3. Recrystallization:
-
Concentrate the pooled pure fractions to a small volume.
-
Allow the solution to stand at a cool temperature to facilitate crystallization.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Dry the purified crystals of this compound in a desiccator.
Protocol 3: Quantification of this compound by RP-HPLC
This protocol details the quantification of this compound in an extract using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and water. A validated method for the simultaneous quantification of deoxyelephantopin and this compound has not been found, however, a general starting point could be a mobile phase of Methanol:Water (60:40).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in HPLC-grade methanol.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution with the mobile phase.
3. Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried Elephantopus scaber extract.
-
Dissolve the extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Mandatory Visualizations
This compound Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
This compound Inhibition of the NF-κB Signaling Pathway
References
- 1. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Isodeoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental design of studies involving Isodeoxyelephantopin (IDOE), a sesquiterpene lactone with demonstrated anti-cancer properties. The protocols outlined below are intended to facilitate research into its mechanisms of action and potential therapeutic applications.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| T47D | Breast Carcinoma | 1.3 (µg/mL) | 48 | MTT |
| A549 | Lung Carcinoma | 10.46 (µg/mL) | 48 | MTT |
| KB | Nasopharyngeal Carcinoma | 11.45 | 48 | MTT[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~50 | 48 | Not Specified[2] |
| CNE1 | Nasopharyngeal Carcinoma | 4-12 (induces G2/M arrest) | Not Specified | Cell Cycle Analysis[3] |
| SUNE1 | Nasopharyngeal Carcinoma | 4-12 (induces G2/M arrest) | Not Specified | Cell Cycle Analysis[3] |
Note: this compound has shown selective cytotoxicity towards cancer cells, with significantly less impact on normal lymphocytes.[3]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound (IDOE) stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of IDOE in complete medium. Replace the medium in each well with 100 µL of the corresponding IDOE dilution. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus identifying late apoptotic and necrotic cells.
Materials:
-
This compound (IDOE)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of IDOE for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry based on DNA content.
Materials:
-
This compound (IDOE)
-
6-well cell culture plates
-
Complete cell culture medium
-
Cold 70% Ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IDOE for the desired duration.
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample. This protocol outlines the general steps for analyzing changes in protein expression in response to IDOE treatment.
Materials:
-
This compound (IDOE)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with IDOE, wash cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the intracellular levels of reactive oxygen species. The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
This compound (IDOE)
-
Cell culture plates
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate plates and treat with IDOE for the desired time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with serum-free medium. Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess DCFH-DA.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and the general workflow of the described in vitro experiments.
References
Application Notes and Protocols for Determining Isodeoxyelephantopin Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (IDOE), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its mechanism of action involves the induction of apoptosis through the modulation of multiple signaling pathways, making it a compound of interest for cancer drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This document provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cells using the MTT assay, summarizes key quantitative data, and illustrates the relevant signaling pathways.
Data Presentation
The cytotoxic activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for IDOE vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| KB | Nasopharyngeal Carcinoma | 48 | 11.45[1] |
| T47D | Breast Carcinoma | Not Specified | Specific cytotoxic activity observed |
| A549 | Lung Carcinoma | Not Specified | Specific cytotoxic activity observed |
| CNE1 | Nasopharyngeal Carcinoma | 24 | Cell cycle arrest observed at 4-12 µM |
| SUNE1 | Nasopharyngeal Carcinoma | 24 | Cell cycle arrest observed at 4-12 µM |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 50 |
Note: The cytotoxicity of IDOE has been shown to be specific to cancer cells, with markedly less effect on normal cell lines such as human bronchial epithelial (HBE) cells and normal nasopharyngeal (NP69) cells.
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is designed for assessing the cytotoxicity of this compound in adherent cancer cell lines cultured in 96-well plates.
Materials:
-
This compound (IDOE)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Harvest the cells by washing with PBS, followed by trypsinization. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. e. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. f. Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare a series of dilutions of IDOE in serum-free medium. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM. c. Include a vehicle control (medium with the same concentration of DMSO as the highest IDOE concentration) and a negative control (medium only). d. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of IDOE or controls. e. Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours in the dark at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve.
Troubleshooting for Natural Compounds:
-
Compound Color Interference: If this compound solution has a color that interferes with the absorbance reading, prepare a parallel set of wells with the compound at the same concentrations but without cells. Subtract the absorbance of these wells from the corresponding experimental wells.
-
Direct MTT Reduction: Some natural compounds can directly reduce MTT, leading to a false-positive signal. To test for this, incubate the compound with MTT in a cell-free system. If a color change occurs, the MTT assay may not be suitable, and an alternative viability assay (e.g., SRB or LDH assay) should be considered.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for IDOE cytotoxicity.
Signaling Pathway Diagram
References
Flow Cytometry Analysis of Apoptosis Induced by Isodeoxyelephantopin
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isodeoxyelephantopin (IDET) is a naturally occurring sesquiterpene lactone that has demonstrated significant anti-cancer properties. One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in various cancer cell lines. Flow cytometry, in conjunction with specific fluorescent probes, provides a powerful and quantitative method to analyze the apoptotic effects of compounds like IDET at the single-cell level. This document provides detailed protocols for assessing IDET-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, along with an overview of the underlying signaling pathways.
Principle of Apoptosis Detection by Annexin V/PI Staining
In healthy, viable cells, phosphatidylserine (B164497) (PS) is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, exposing it to the extracellular environment. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the nucleus. Dual staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+)
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+)
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-targeted mechanism that involves the modulation of several key signaling pathways. A significant target of IDET is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[1] IDET has been shown to inhibit the phosphorylation of STAT3, leading to the downregulation of anti-apoptotic proteins such as Bcl-2.[1] This inhibition of the STAT3 pathway is a crucial step in the initiation of the apoptotic cascade.
The induction of apoptosis by IDET is further confirmed by the increased expression of cleaved Caspase-3, a key executioner caspase in the apoptotic process.[1] The activity of IDET can be reversed by apoptosis inhibitors such as Z-VAD-FMK, confirming that the observed cell death is indeed programmed cell death.[1]
Figure 1. Simplified signaling pathway of this compound-induced apoptosis.
Data Presentation
The following table presents representative quantitative data from a flow cytometry analysis of apoptosis in triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and BT-549, after treatment with this compound for 24 hours.
| Cell Line | Treatment (24h) | Viable (Annexin V- / PI-) (%) | Early Apoptotic (Annexin V+ / PI-) (%) | Late Apoptotic (Annexin V+ / PI+) (%) | Necrotic (Annexin V- / PI+) (%) |
| MDA-MB-231 | Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| IDET (5 µM) | 65.8 ± 3.5 | 20.1 ± 2.2 | 12.5 ± 1.8 | 1.6 ± 0.4 | |
| IDET (10 µM) | 40.3 ± 4.1 | 35.7 ± 3.1 | 22.4 ± 2.5 | 1.6 ± 0.6 | |
| BT-549 | Control (Vehicle) | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.3 ± 0.4 | 0.5 ± 0.1 |
| IDET (5 µM) | 70.2 ± 2.9 | 18.5 ± 1.9 | 9.8 ± 1.5 | 1.5 ± 0.3 | |
| IDET (10 µM) | 45.9 ± 3.8 | 32.6 ± 2.8 | 19.9 ± 2.1 | 1.6 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments and are representative of this compound's apoptotic effect.
Experimental Protocols
Materials and Reagents
-
This compound (IDET)
-
Cancer cell lines (e.g., MDA-MB-231, BT-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
6-well plates
-
Flow cytometry tubes
-
Micropipettes and sterile tips
-
Centrifuge
-
Flow cytometer
Experimental Workflow
Figure 2. Experimental workflow for apoptosis analysis by flow cytometry.
Detailed Protocol for Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed the desired cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant from each well into a separate centrifuge tube, as it may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to the corresponding centrifuge tube containing the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Carefully discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature (25°C) in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Conclusion
The Annexin V/PI staining assay followed by flow cytometry is a robust and reliable method for quantifying the apoptotic effects of this compound on cancer cells. This application note provides a comprehensive protocol and an understanding of the signaling pathways involved, enabling researchers to effectively evaluate the pro-apoptotic potential of this promising anti-cancer compound. The ability of IDET to induce apoptosis, particularly through the inhibition of the STAT3 pathway, highlights its therapeutic potential in the development of novel cancer treatments.
References
Isodeoxyelephantopin: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-cancer effects of isodeoxyelephantopin (B1158786) (IDOE), a sesquiterpene lactone, on various cancer cell lines. Detailed protocols for key in vitro assays are included to facilitate the investigation of its therapeutic potential.
This compound and its isomer, deoxyelephantopin (B1239436) (DET), are natural compounds isolated from plants of the Elephantopus genus, which have been traditionally used in Chinese medicine.[1] Extensive research has demonstrated their potent cytotoxic activities against a broad spectrum of human cancer cell lines.[1][2] These compounds induce cancer cell death through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as NF-κB and STAT3.[3][4]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and deoxyelephantopin on various cancer cell lines.
Table 1: IC50 Values of this compound and Deoxyelephantopin in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Treatment Duration (h) | Reference |
| This compound | T47D | Breast Carcinoma | 1.3 µg/mL | 48 | |
| This compound | A549 | Lung Carcinoma | 10.46 µg/mL | 48 | |
| This compound | HCT116 | Colorectal Carcinoma | 0.88 µg/mL (2.56 µM) | Not Specified | |
| Deoxyelephantopin | L-929 | Tumour Cell Line | 11.2 µg/mL | Not Specified | |
| Deoxyelephantopin | HCT116 | Colorectal Carcinoma | 7.46 µg/mL | 48 | |
| Deoxyelephantopin | K562 | Chronic Myeloid Leukemia | 4.02 µg/mL | 48 | |
| Deoxyelephantopin | KB | Oral Carcinoma | 3.35 µg/mL | 48 | |
| Deoxyelephantopin | T47D | Breast Carcinoma | 1.86 µg/mL | 48 | |
| Deoxyelephantopin | HCT116 | Colorectal Carcinoma | 0.73 µg/mL (2.12 µM) | Not Specified |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |
| A549 | Control | Not Specified | Not Specified | Not Specified | |
| A549 | IDOE (10.46 µg/mL) | 5.2 | 50.1 | 55.3 | |
| T47D | Control | 0.3 | 8.0 | 8.3 | |
| T47D | IDOE (1.3 µg/mL) | 0.5 | 32.7 | 33.2 |
Table 3: Effect of Deoxyelephantopin on Cell Cycle Distribution
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| A549 | Control | 87.8 | Not Specified | 5.3 | |
| A549 | DET (12.287 µg/mL) | 48.3 | Not Specified | 39.2 | |
| Uterine Leiomyoma | Control | Not Specified | Not Specified | 19.88 ± 0.8 | |
| Uterine Leiomyoma | DET (25 µM) | Not Specified | Not Specified | 36.61 ± 1.3 |
Signaling Pathways and Experimental Workflow
The anti-cancer activity of this compound is attributed to its ability to modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Figure 1: General experimental workflow for studying the effects of this compound on cancer cell lines.
This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.
Figure 2: Simplified diagram of the apoptosis signaling pathway induced by this compound.
Furthermore, this compound is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation. By inhibiting NF-κB, IDOE can sensitize cancer cells to apoptosis.
Figure 3: Inhibition of the NF-κB signaling pathway by this compound.
This compound also targets the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor progression. IDOE inhibits the phosphorylation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.
Figure 4: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V) Assay
This protocol is for the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and quadrants.
Cell Cycle (Propidium Iodide) Analysis
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
This protocol provides a general procedure for analyzing the expression levels of specific proteins in this compound-treated cells.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Reactive Oxygen Species (ROS) Generation After Isodeoxyelephantopin Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (ESI), a sesquiterpene lactone isolated from Elephantopus scaber L., has demonstrated notable anticancer properties. A key mechanism of its cytotoxic action involves the induction of cellular oxidative stress through the generation of Reactive Oxygen Species (ROS).[1] This document provides detailed application notes and experimental protocols for the quantitative analysis of ROS in cancer cell lines following treatment with this compound. The methodologies described herein utilize common fluorescent probes for the detection and quantification of total ROS and mitochondrial superoxide (B77818).
Mechanism of this compound-Induced ROS Generation
This compound treatment has been shown to markedly increase intracellular ROS levels by inhibiting the activity of thioredoxin reductase 1 (TrxR1).[2] TrxR1 is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis. Inhibition of TrxR1 leads to an accumulation of ROS, which in turn activates downstream stress-activated signaling pathways, such as the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately culminating in apoptotic cell death.[2][3]
Furthermore, in response to the elevated oxidative stress induced by ESI, cancer cells may activate protective mechanisms. One such pathway is the Nrf2-p62-Keap1 feedback loop, which leads to the induction of protective autophagy to mitigate cellular damage and promote survival.[4] Understanding and quantifying the extent of ROS generation is therefore critical for evaluating the therapeutic potential of this compound and for developing strategies to enhance its anticancer efficacy, potentially by co-targeting these protective pathways.
Quantitative Data on ROS Generation
| Cell Line(s) | Compound | Concentration | Treatment Time | Assay | Result | Reference |
| HCT116 and RKO (human colon cancer) | This compound (ESI) | 10, 20, 40 µM | 2 hours | DCFH-DA | Dose-dependent increase in ROS levels observed. | |
| HCT116 and RKO (human colon cancer) | This compound (ESI) | 20 µM | 0, 30, 60, 120 min | DCFH-DA | Time-dependent increase in ROS levels observed. | |
| HCT116 and RKO (human colon cancer) | This compound (ESI) + Cisplatin | 15 µM ESI + 15 µM Cisplatin | 2 hours | DCFH-DA | Synergistic increase in ROS levels compared to either agent alone. | |
| Pancreatic Cancer Cells | Deoxyelephantopin (DET) | 6 µM | Not Specified | Not Specified | 68% increase in intracellular ROS levels. | |
| Pancreatic Cancer Cells | DETD-35 (DET derivative) | 3 µM | Not Specified | Not Specified | 168% increase in intracellular ROS levels. |
Experimental Protocols
The following are detailed protocols for the quantification of intracellular ROS and mitochondrial superoxide using common fluorescent probes. These protocols are based on established methods and can be adapted for use with this compound treatment.
Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA/H2DCFDA)
This assay measures the overall intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Phenol (B47542) red-free cell culture medium
-
This compound (ESI) stock solution
-
Positive control (e.g., H₂O₂ or Pyocyanin)
-
Negative control (e.g., N-acetylcysteine, NAC)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure for Adherent Cells (Microplate Reader):
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: The following day, remove the culture medium and treat the cells with various concentrations of this compound in phenol red-free medium for the desired time period (e.g., 2-4 hours). Include wells for vehicle control, positive control, and negative control.
-
DCFDA Loading: After treatment, remove the medium and wash the cells once with warm PBS.
-
Add 100 µL of 20 µM DCFDA working solution (diluted in phenol red-free medium) to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Measurement: Remove the DCFDA solution and wash the cells once with PBS. Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Procedure for Suspension Cells (Flow Cytometry):
-
Cell Culture and Treatment: Culture suspension cells to the desired density and treat with this compound as described for adherent cells.
-
DCFDA Staining: Add DCFDA directly to the cell suspension in culture media to a final concentration of 20 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Cell Harvesting and Washing: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).
-
Wash the cells once with PBS.
-
Flow Cytometry Analysis: Resuspend the cell pellet in an appropriate volume of PBS for flow cytometry.
-
Analyze the samples on a flow cytometer using the FITC channel (or equivalent) to detect DCF fluorescence.
Protocol 2: Measurement of Superoxide using Dihydroethidium (DHE)
DHE is a cell-permeable probe that is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and fluoresces red.
Materials:
-
Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
This compound (ESI) stock solution
-
Fluorescence microscope or flow cytometer
Procedure (General):
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
DHE Staining: After treatment, remove the medium and wash the cells once with warm HBSS or PBS.
-
Add DHE working solution (typically 5-10 µM in HBSS or PBS) to the cells.
-
Incubate at 37°C for 15-30 minutes in the dark.
-
Washing: Remove the DHE solution and wash the cells twice with HBSS or PBS.
-
Analysis:
-
Fluorescence Microscopy: Add fresh HBSS or PBS to the wells and immediately visualize the cells using a fluorescence microscope with appropriate filters for red fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer, detecting the fluorescence in the PE channel (or equivalent).
-
Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX Red
MitoSOX Red is a fluorogenic dye that specifically targets mitochondria in live cells and fluoresces upon oxidation by superoxide.
Materials:
-
MitoSOX Red mitochondrial superoxide indicator (e.g., 5 mM stock solution in DMSO)
-
HBSS with Ca²⁺ and Mg²⁺
-
This compound (ESI) stock solution
-
Flow cytometer or fluorescence microscope
Procedure (Flow Cytometry):
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
MitoSOX Red Staining: After treatment, remove the medium and wash the cells once with warm HBSS.
-
Add MitoSOX Red working solution (typically 2.5-5 µM in HBSS) to the cells.
-
Incubate at 37°C for 10-15 minutes in the dark.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting.
-
Washing: Pellet the cells by centrifugation and wash once with warm HBSS.
-
Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze immediately on a flow cytometer. Use an excitation wavelength of ~510 nm and detect emission at ~580 nm (typically in the PE channel).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound-induced ROS generation and the general experimental workflows for ROS detection.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with Isodeoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (IDET), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant interest in oncological research due to its anti-cancer properties.[1] Accumulating evidence suggests that IDET exerts its cytotoxic effects on cancer cells through multiple mechanisms, including the induction of apoptosis and the modulation of critical cellular processes such as the cell cycle.[2] Understanding the impact of IDET on cell cycle progression is crucial for elucidating its mechanism of action and for the development of novel cancer therapeutics.
These application notes provide a detailed overview of the effects of this compound on the cell cycle of cancer cells. We present quantitative data from studies on various cell lines, detailed protocols for cell cycle analysis using flow cytometry, and a summary of the known molecular signaling pathways involved in IDET-mediated cell cycle arrest.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
This compound has been shown to induce cell cycle arrest in a variety of cancer cell lines, with the most pronounced effect typically observed at the G2/M phase. The following tables summarize the quantitative data on cell cycle distribution in different cancer cell lines after treatment with IDET.
Table 1: Effect of this compound on Cell Cycle Distribution in A549 Human Lung Carcinoma Cells
| Treatment | Concentration (µg/mL) | Treatment Duration (hours) | Sub-G1 Phase (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 48 | 2.9 | Not Reported | Not Reported | 5.3 |
| IDET | 10.46 | 48 | 5.6 | Not Reported | Not Reported | 23.3 |
Data sourced from Kabeer et al., 2014.[3]
Table 2: Effect of this compound on Cell Cycle Distribution in T47D Human Breast Carcinoma Cells
| Treatment | Concentration (µg/mL) | Treatment Duration (hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 48 | Not Reported | Not Reported | Not Reported |
| IDET | 1.3 | 48 | Not Reported | Not Reported | 21.9 |
Data sourced from Kabeer et al., 2014.[3]
Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Human Breast Adenocarcinoma Cells
| Treatment | Concentration (µM) | Fold Increase in Sub-G1 | Fold Increase in G2/M |
| IDET | 25 | 3.5 | 2 |
Data sourced from a 2022 review by Mehmood et al.[2]
Molecular Mechanism of this compound-Induced Cell Cycle Arrest
This compound-induced cell cycle arrest is a consequence of its influence on the expression and activity of key cell cycle regulatory proteins.[2] The primary mechanism involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are essential for the transitions between different phases of the cell cycle.[4]
IDET has been observed to cause a G2/M phase arrest by downregulating the expression of proteins crucial for the G2 to M transition, such as Cdc2 (also known as CDK1) and Cyclin B1.[5] Furthermore, IDET can influence the levels of CDK inhibitors, such as p21 and p27, which act as brakes on the cell cycle engine.[2] The tumor suppressor protein p53 is a key regulator of the G1/S and G2/M checkpoints and can be activated in response to cellular stress, such as DNA damage.[6][7] Activated p53 can induce the transcription of p21, leading to cell cycle arrest.[6][7] In some cancer cell lines, the cell cycle arrest induced by IDET is associated with an increase in p53 expression.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., A549, T47D) in 6-well plates at a density of 2 x 10^5 cells per well in their respective complete growth medium.
-
Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with the complete growth medium to achieve the desired final concentrations (e.g., 1.3 µg/mL for T47D cells, 10.46 µg/mL for A549 cells). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest IDET concentration group.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 48 hours).
Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
-
Cell Harvesting: After the treatment period, aspirate the culture medium. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Detachment: Add 0.5 mL of trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.
-
Neutralization and Collection: Add 1 mL of complete growth medium to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) by dropwise addition while gently vortexing to prevent cell clumping.
-
Incubation for Fixation: Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several days if necessary.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the cell pellet once with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 0.1% Triton X-100. Incubate for 30 minutes at 37°C to ensure only DNA is stained.
-
Propidium Iodide Staining: Add 500 µL of a 50 µg/mL propidium iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells in the PI staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (fluorescence intensity). Gate out doublets and debris to ensure accurate analysis of single cells. The G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks.
Mandatory Visualizations
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Caption: IDET-induced G2/M arrest signaling pathway.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Isodeoxyelephantopin solubility issues in cell culture media
Welcome to the technical support center for Isodeoxyelephantopin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, with a particular focus on addressing solubility challenges in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[1][2] Its molecular formula is C₁₉H₂₀O₆.[3] A primary mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation, immune responses, cell proliferation, and apoptosis.[4][5] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer.
Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this?
This is a common issue encountered with hydrophobic compounds like this compound. The phenomenon, often termed "crashing out," occurs when the compound, which is readily soluble in a concentrated organic solvent stock (like DMSO), is rapidly diluted into the aqueous environment of the cell culture medium, where its solubility is significantly lower.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to not exceed 0.5%, with 0.1% being a widely recommended safe level for most cell lines. However, the tolerance to DMSO is cell-line dependent, and it is best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: How does serum in the cell culture medium affect the solubility of this compound?
Serum proteins, such as albumin, can bind to hydrophobic compounds. This interaction can sometimes increase the apparent solubility of the compound in the medium. However, this binding can also reduce the free concentration of the compound, potentially affecting its biological activity. It is advisable to be consistent with the serum concentration in your experiments. For mechanistic studies, considering serum-free conditions might be beneficial.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration in your specific medium (see Experimental Protocol 1). |
| "Solvent Shock": Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to precipitate. | Perform a stepwise dilution. Instead of adding the DMSO stock directly to the full volume of media, first, pre-mix the stock with a small volume of warm (37°C) serum-free medium. Then, add this intermediate dilution to the rest of your culture medium. | |
| Low Temperature of Media: The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium when preparing your final working solution. | |
| High DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration at or below 0.5%, and ideally at or below 0.1%. This may necessitate preparing a more dilute stock solution. | |
| Precipitation Over Time | Compound Degradation: this compound may not be stable in the cell culture environment (37°C, pH, etc.) over the duration of the experiment. | Perform a stability study of this compound in your culture medium at 37°C. If it is unstable, consider replenishing the compound by changing the medium at regular intervals. |
| Adsorption to Plasticware: Hydrophobic compounds can adhere to the surface of plastic culture plates, reducing the effective concentration. | Consider using low-binding culture plates. | |
| Media Evaporation: In long-term experiments, evaporation can concentrate the compound, leading to precipitation. | Ensure proper humidification of the incubator and use plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 55 mg/mL | Common solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO, but also requires careful dilution in aqueous media. |
| Water | Very Low | This compound is a hydrophobic molecule with poor aqueous solubility. |
Note: The solubility in DMSO is based on available data. It is recommended to experimentally verify the solubility for your specific batch of this compound.
Table 2: Illustrative Aqueous Solubility of Related Sesquiterpene Lactones
| Compound | Water Solubility (mg/L) |
| Dehydrocostuslactone | 5.1 |
| Costunolide | 26.0 |
Disclaimer: The data in this table is for sesquiterpene lactones with similar core structures to this compound and is provided for illustrative purposes only. The actual aqueous solubility of this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium using a 96-well plate format and measuring turbidity.
Materials:
-
This compound
-
DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at ~600-650 nm
-
Multichannel pipette
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions in DMSO: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Addition to Medium: In a separate 96-well plate, add 198 µL of your pre-warmed (37°C) complete cell culture medium to each well.
-
Transfer and Mix: Transfer 2 µL of each DMSO dilution of this compound to the corresponding wells containing the medium. This will result in a final DMSO concentration of 1%. Mix thoroughly.
-
Incubate: Incubate the plate at 37°C for 1-2 hours.
-
Measure Turbidity: Visually inspect the plate for any signs of precipitation. Quantify the turbidity by measuring the absorbance at 620 nm using a plate reader.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that does not show a significant increase in absorbance compared to the vehicle control (medium with 1% DMSO) is considered the maximum soluble concentration under these conditions.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
This protocol describes the recommended procedure for diluting the DMSO stock solution of this compound into cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize "solvent shock," first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to get a 100 µM solution.
-
Prepare Final Working Solution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium. Add the solution dropwise while gently vortexing or swirling the medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the medium is non-toxic to your cells (ideally ≤ 0.1%).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Signaling Pathway
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the solubility of this compound in cell culture media.
References
- 1. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Troubleshooting inconsistent results in Isodeoxyelephantopin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isodeoxyelephantopin (IDET). The information is designed to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
1. Compound Handling and Storage
Question: How should I prepare and store a stock solution of this compound?
Answer:
-
Solvent Selection: this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[1][2][3]
-
Stock Solution Preparation: To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in pure, anhydrous DMSO.[2] Gentle vortexing or sonication can aid in dissolution.[3][4]
-
Storage:
-
Crucial Tip: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[7] Always allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing moisture.[5]
2. Inconsistent Results in Cell-Based Assays
Question: My cytotoxicity or cell viability assays with this compound are showing high variability between replicates. What could be the cause?
Answer: High variability in cell-based assays can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells of your microplate is a common source of variability. Ensure you have a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent settling.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents can significantly impact results. Use calibrated pipettes and ensure proper technique, especially when performing serial dilutions.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[8]
-
Compound Precipitation: this compound may precipitate when diluted from a DMSO stock into an aqueous culture medium. Visually inspect your wells under a microscope for any signs of precipitation. Refer to the "Solubility Issues" section for troubleshooting this problem.
-
Cell Health and Passage Number: The health and passage number of your cells can influence their response to treatment. Use cells that are in the logarithmic growth phase and have a low passage number to ensure consistency.[8]
3. Solubility Issues
Question: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. How can I prevent this?
Answer: This is a common challenge with hydrophobic compounds like this compound. Here are some strategies to improve solubility:
-
Optimize Final DMSO Concentration: While DMSO is necessary to dissolve this compound, high concentrations can be toxic to cells. Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity.[2][9] However, it is crucial to determine the maximum non-toxic concentration for your specific cell line by running a vehicle control experiment.[8]
-
Stepwise Dilution: When diluting the DMSO stock solution into your aqueous medium, do so in a stepwise manner. Avoid adding a small volume of highly concentrated stock directly into a large volume of medium. Instead, perform serial dilutions in the culture medium.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Sonication: Brief sonication of the diluted compound in the medium can help to dissolve small precipitates, but be cautious as this can also affect the compound's stability.[2]
4. Interpreting Cytotoxicity Data
Question: My calculated IC50 value for this compound is different from published data. Why could this be?
Answer: Discrepancies in IC50 values are not uncommon and can be attributed to several factors:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to this compound. The IC50 value is highly dependent on the specific cell line being tested.[8]
-
Assay Type: Different cytotoxicity and viability assays measure different cellular endpoints. For example, an MTT assay measures metabolic activity, while a Trypan Blue exclusion assay assesses membrane integrity. These different mechanisms can yield different IC50 values.[8]
-
Experimental Conditions: Variations in experimental parameters such as cell seeding density, incubation time, and serum concentration in the culture medium can all influence the apparent cytotoxicity of the compound.
-
Compound Purity and Stability: The purity of your this compound and its stability in your experimental setup can affect its potency. Ensure you are using a high-purity compound and that it is not degrading during the course of your experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 50 | [10] |
| KB | Nasopharyngeal Carcinoma | 48 | 11.45 | [11] |
| T47D | Breast Carcinoma | Not Specified | Not Specified | |
| A549 | Lung Carcinoma | Not Specified | Not Specified | |
| HCT116 | Colorectal Carcinoma | 72 | Not Specified | [12] |
Note: "Not Specified" indicates that the specific value was not provided in the referenced abstract.
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage to ensure stability. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
1. Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.
-
Materials:
-
This compound
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed the predetermined non-toxic level. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect apoptosis in cells treated with this compound.
-
Materials:
-
This compound
-
6-well cell culture plates
-
Appropriate cell line and culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
3. Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution.
-
Materials:
-
This compound
-
6-well cell culture plates
-
Appropriate cell line and culture medium
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
4. NF-κB Reporter Assay
This luciferase-based reporter assay measures the activity of the NF-κB signaling pathway in response to this compound.
-
Materials:
-
This compound
-
Cell line stably or transiently transfected with an NF-κB-responsive luciferase reporter construct
-
96-well white, opaque plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well white, opaque plate.
-
Compound Treatment: Treat the cells with this compound for a specified period. Include appropriate controls, such as a known NF-κB activator (e.g., TNF-α) and vehicle controls.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates.
-
Luminescence Measurement: Measure the luminescence using a luminometer. A decrease in luminescence in this compound-treated cells (in the presence of an activator) indicates inhibition of the NF-κB pathway.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound experiments.
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. japsr.in [japsr.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Off-Target Effects of Sesquiterpene Lactones in Vitro
Welcome to the technical support center for researchers working with sesquiterpene lactones (SLs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and interpret unexpected results during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the off-target effects of many sesquiterpene lactones?
A1: The most common source of off-target effects for many sesquiterpene lactones is the chemical reactivity of the α-methylene-γ-lactone moiety.[1][2] This functional group can react with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins, through a Michael-type addition.[1][2][3] This covalent modification can alter the structure and function of a wide range of proteins, leading to non-specific effects and a narrow therapeutic window.[4][5]
Q2: My sesquiterpene lactone shows high cytotoxicity in normal cells as well as cancer cells. What could be the reason and how can I improve selectivity?
A2: High cytotoxicity in normal cells is a common issue, often indicating a lack of selectivity.[4] This can be due to:
-
Inherent Lack of Selectivity: The SL may target pathways essential for the survival of both normal and cancerous cells.[4]
-
Off-Target Effects: The compound is likely interacting with numerous unintended molecular targets.[4]
-
Induction of Oxidative Stress: SLs can deplete intracellular glutathione (B108866) (GSH), a crucial antioxidant, leading to an accumulation of reactive oxygen species (ROS) that damages normal and cancer cells alike.[6][7][8]
Troubleshooting Steps:
-
Detailed Dose-Response Analysis: Perform a comprehensive dose-response curve to identify a narrow concentration range that is effective against cancer cells while sparing normal cells.[4]
-
Structural Modification: If possible, consider synthesizing derivatives. For instance, modifying the α-methylene-γ-lactone group can sometimes reduce non-specific binding.[4]
-
Target Identification Studies: Utilize techniques like proteomics to identify the specific targets of your compound in both cell types.[4][9][10]
Q3: I am observing inconsistent results in my MTT cytotoxicity assays. What are the potential causes?
A3: Variability in MTT assays when using SLs can stem from several factors:
-
Compound Solubility: Poor solubility of the SL in aqueous culture medium can lead to uneven exposure of cells to the compound.[4] Ensure the compound is fully dissolved in a vehicle like DMSO before diluting it in the medium.[4]
-
Interference with Mitochondrial Respiration: The MTT assay measures cell viability based on mitochondrial reductase activity.[11] Since some SLs are known to inhibit mitochondrial respiration, this can directly interfere with the assay readout, leading to an overestimation of cytotoxicity that may not be due to cell death alone.[11][12]
-
Incomplete Formazan (B1609692) Crystal Dissolution: Incomplete dissolution of the purple formazan crystals is a common source of variability.[4] Ensure complete solubilization before reading the absorbance.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity and the Role of Oxidative Stress
If you observe potent but non-selective cytotoxicity, it is crucial to determine if this is a specific on-target effect or a general off-target effect like the induction of oxidative stress.
Experimental Workflow:
Caption: Troubleshooting workflow for oxidative stress-mediated cytotoxicity.
Detailed Steps:
-
Co-treatment with an Antioxidant: Pre-treat your cells with a ROS scavenger, such as N-acetylcysteine (NAC), before adding your sesquiterpene lactone. A reversal of cytotoxicity upon NAC treatment suggests the involvement of oxidative stress.[13][14]
-
Measure Intracellular ROS: Use a fluorescent probe like 2',7' –dichlorofluorescin diacetate (DCFDA) to directly quantify the generation of intracellular ROS after treatment with your SL. An increase in fluorescence indicates elevated ROS levels.[13]
-
Measure Glutathione (GSH) Levels: Depletion of the cellular antioxidant GSH is a common mechanism by which SLs induce oxidative stress.[6][7] Measure intracellular GSH levels to see if they are reduced by your compound.
Guide 2: Addressing Off-Target Signaling Pathway Modulation
Sesquiterpene lactones are known to interfere with multiple signaling pathways, often through direct alkylation of key signaling proteins or as a downstream consequence of oxidative stress.[15][16][17][18]
Commonly Affected Pathways:
-
NF-κB Pathway: Many SLs inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.[16][17]
-
MAPK Pathways (ERK, p38, JNK): Modulation of MAPK signaling is frequently observed. For example, some SLs can lead to the dephosphorylation of ERK.[14][15]
-
JAK-STAT Pathway: This pathway, crucial for cytokine signaling, can also be affected.[16]
-
PI3K-Akt Pathway: This is another pro-survival pathway that can be inhibited by SLs.[16]
Signaling Pathway Interference Diagram:
Caption: General mechanisms of off-target effects of sesquiterpene lactones.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the in vitro effects of different sesquiterpene lactones.
Table 1: Cytotoxicity of Sesquiterpene Lactones in Various Cell Lines
| Sesquiterpene Lactone | Cell Line | Assay | IC50 / EC50 / GI50 | Exposure Time | Reference |
| Cynaropicrin | U-87 MG (Glioblastoma) | MTT | 24.4 ± 10.2 µM | 24 h | [13] |
| Cynaropicrin | U-87 MG (Glioblastoma) | Cell Count | >50% reduction at 8 & 10 µM | 24 h | [13] |
| Anthecotulide | SK-MEL-24 (Melanoma) | Not Specified | 10 µM | Not Specified | [19] |
| Anthecotulide | Normal cells | Not Specified | 100 µM | Not Specified | [19] |
| Ivalin | C2C12 (Myoblasts) | MTT | 2.7 - 3.3 µM | 24, 48, 72 h | [11] |
| Parthenolide | C2C12 (Myoblasts) | MTT | 4.7 - 5.6 µM | 24, 48, 72 h | [11] |
| Cumanin | Mouse Splenocytes | Not Specified | 29.4 µM | Not Specified | [20] |
| SL-1 (Guaianolide) | MDA-MB-231 (Breast Cancer) | MTT | 50% viability reduction at 50 µM | 48 h | [21] |
| Ambrosin | MDA-MB-231 (Breast Cancer) | Not Specified | Apoptosis at >8 µM | Not Specified | [22] |
Table 2: Concentrations Used to Elicit Specific Off-Target Effects
| Sesquiterpene Lactone | Cell Line | Effect Observed | Concentration(s) | Reference |
| Cynaropicrin | U-87 MG | ROS Induction | 8 µM and 25 µM | [13][14] |
| Cynaropicrin | U-87 MG | Loss of Mitochondrial Membrane Potential | 25 µM | [13][14] |
| Cynaropicrin | U-87 MG | ERK Dephosphorylation | 8 µM | [14] |
| 11ß,13-dihydrovernodalin | JIMT-1 | Reduction of NF-κB positive nuclei | 10 µM | [23] |
Experimental Protocols
Protocol 1: Assessment of Intracellular ROS using DCFDA
Principle: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2',7'-dichlorofluorescein (B58168) (DCF), a highly fluorescent compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the sesquiterpene lactone at various concentrations for the desired time period. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFDA Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add DCFDA solution (typically 10-25 µM in PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: After incubation, remove the DCFDA solution, wash the cells with PBS, and add fresh PBS or culture medium. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP) using JC-1
Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a suitable culture plate and treat them with the sesquiterpene lactone as described above.
-
JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add JC-1 staining solution (typically 5-10 µg/mL) to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with PBS or a specific assay buffer provided with the kit.
-
Fluorescence Measurement: Measure the fluorescence intensity for both red (Ex/Em ~585/590 nm) and green (Ex/Em ~510/527 nm) signals using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates a loss of MMP.
Protocol 3: Western Blot for Signaling Pathway Proteins (e.g., p-ERK, NF-κB p65)
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By using antibodies specific to both the phosphorylated (active) and total forms of a protein, one can assess the activation state of a signaling pathway.
Methodology:
-
Cell Lysis: After treatment with the SL, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (equal amounts of total protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-total-ERK, anti-NF-κB p65) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the SL on protein activation. A loading control (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted–Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. mdpi.com [mdpi.com]
- 14. The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anthecotulide Sesquiterpene Lactone Exhibits Selective Anticancer Effects in Human Malignant Melanoma Cells by Activating Apoptotic and Autophagic Pathways, S-Phase Cell Cycle Arrest, Caspase Activation, and Inhibition of NF-κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 23. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Isodeoxyelephantopin degradation in experimental setups
Welcome to the technical support center for Isodeoxyelephantopin (B1158786) (IDOE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of IDOE in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IDOE) and why is its stability important?
A1: this compound is a sesquiterpene lactone with potent anti-cancer properties. Its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.
Q2: What are the primary factors that can cause IDOE degradation?
A2: Based on the general principles of chemical stability for compounds with similar functional groups (esters, α,β-unsaturated carbonyls), the primary factors that can cause IDOE degradation include:
-
pH: IDOE contains an ester group, which is susceptible to hydrolysis, especially under basic or strongly acidic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Sesquiterpene lactones can be sensitive to UV light, which can induce photodegradation.
-
Moisture: The presence of water can facilitate hydrolytic degradation.
-
Oxidative Stress: As IDOE's mechanism of action involves the generation of reactive oxygen species (ROS), it is plausible that the compound itself could be susceptible to oxidative degradation.
Q3: How should I prepare stock solutions of IDOE?
A3: It is recommended to prepare high-concentration stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). One supplier suggests a solubility of 55 mg/mL (159.72 mM) in DMSO, with sonication recommended to aid dissolution.[1]
Q4: What are the recommended storage conditions for IDOE?
A4: Proper storage is critical to maintaining the integrity of IDOE. The following storage conditions are recommended by suppliers:
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with IDOE.
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Possible Cause: Degradation of IDOE in the stock solution or working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of IDOE for each experiment from a frozen stock. Avoid using old or repeatedly freeze-thawed solutions.
-
Verify Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from the powder. If possible, you can assess the integrity of your solution using High-Performance Liquid Chromatography (HPLC). A validated RP-HPLC method for the determination of deoxyelephantopin (B1239436) and this compound has been published, which can be adapted for this purpose.[2]
-
Minimize Time in Aqueous Media: Since IDOE is susceptible to hydrolysis, minimize the time it spends in aqueous buffers or cell culture media before being added to the cells.
-
Issue 2: Precipitation observed in the cell culture medium.
-
Possible Cause:
-
Poor Solubility: The concentration of IDOE in the final working solution may exceed its solubility in the aqueous medium.
-
Degradation: Degradation products may be less soluble than the parent compound, leading to precipitation over time.
-
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect for any precipitation upon dilution of the DMSO stock into your aqueous medium. If precipitation occurs, you may need to lower the final concentration of IDOE or use a different solvent system if your experimental design allows.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all experiments and controls, and that it does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
Issue 3: Variability between experiments conducted on different days.
-
Possible Cause: Environmental factors affecting IDOE stability.
-
Troubleshooting Steps:
-
Protect from Light: Protect your IDOE solutions (both stock and working) from direct light exposure by using amber vials or by wrapping the containers in aluminum foil.
-
Consistent Temperature: Maintain consistent temperature conditions for your experiments. Avoid leaving solutions at room temperature for extended periods.
-
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Recommended Shelf-Life | Source |
| Powder | -20°C | 3 years | [1] |
| In DMSO | -80°C | 1 year |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 55 mg/mL (159.72 mM) | Sonication is recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of IDOE powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. If needed, sonicate the vial for a short period to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Testing of this compound by HPLC (General Guideline)
This protocol provides a general framework. Specific parameters should be optimized based on the available instrumentation and the published method.
-
Objective: To determine the stability of IDOE in a specific solvent or buffer over time and under different conditions (e.g., temperature, light exposure).
-
Methodology:
-
Prepare a solution of IDOE at a known concentration in the solvent/buffer of interest.
-
Immediately after preparation (T=0), inject an aliquot into an HPLC system equipped with a C18 column and a UV detector.
-
Store the remaining solution under the desired test conditions (e.g., room temperature, 37°C, protected from light, exposed to light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the stored solution into the HPLC.
-
Monitor the chromatograms for a decrease in the peak area of IDOE and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of IDOE remaining at each time point relative to T=0.
-
Mandatory Visualizations
Caption: Workflow for handling IDOE to minimize degradation.
Caption: Logic diagram for troubleshooting common IDOE experimental problems.
Caption: Simplified diagram of signaling pathways affected by IDOE.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Isodeoxyelephantopin
Welcome to the technical support center for researchers working with Isodeoxyelephantopin (IDET). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving the bioavailability of this promising sesquiterpene lactone.
Frequently Asked Questions (FAQs)
Q1: My in vivo results with this compound are inconsistent. What could be the cause?
A1: Inconsistent in vivo results with this compound are often linked to its poor bioavailability, which stems from low aqueous solubility. This can lead to variable absorption when administered orally or even via other routes if not properly formulated. Factors such as the vehicle used, particle size of the compound, and administration route can all significantly impact the amount of drug that reaches systemic circulation.
Q2: What are the main challenges in formulating this compound for in vivo studies?
A2: The primary challenge is its hydrophobic nature. This compound, like many other sesquiterpene lactones, has limited solubility in aqueous solutions, which are often preferred for in vivo administration. This necessitates the use of co-solvents, surfactants, or advanced formulation strategies to achieve a stable and bioavailable preparation.
Q3: What are some common solvents for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies and has also been used in some in vivo preclinical models. However, the concentration of DMSO should be carefully controlled to avoid toxicity. Other organic solvents like ethanol (B145695) can also be used, but dilution with aqueous buffers is often necessary and can lead to precipitation if not done correctly.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of a stock solution.
Possible Cause: The aqueous buffer being added is a poor solvent for this compound, causing it to crash out of the solution.
Solutions:
-
Use of Co-solvents: Employ a mixture of a primary organic solvent (like DMSO or ethanol) with a pharmaceutically acceptable co-solvent such as polyethylene (B3416737) glycol (PEG) 300, PEG 400, or propylene (B89431) glycol before adding the aqueous phase.
-
Inclusion of Surfactants: Incorporate non-ionic surfactants like Tween® 80 (polysorbate 80) or Cremophor® EL to improve and maintain the solubility of this compound in aqueous solutions.
-
Stepwise Dilution: Add the aqueous phase to the organic stock solution slowly and with constant vortexing or stirring to prevent localized high concentrations that can trigger precipitation.
Issue 2: Low or variable oral bioavailability in animal models.
Possible Cause: Poor absorption from the gastrointestinal (GI) tract due to low solubility and/or degradation.
Solutions:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate in the GI fluid.
-
Solid Dispersions: Formulating this compound as a solid dispersion with a hydrophilic polymer can enhance its dissolution rate and absorption.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve the oral bioavailability of lipophilic compounds like this compound by enhancing their solubilization in the GI tract and promoting lymphatic uptake.
Data Presentation: Solubility and In Vivo Administration
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 55 mg/mL (159.72 mM) |
Note: Comprehensive quantitative solubility data for this compound in a wide range of pharmaceutically acceptable solvents is limited in publicly available literature. The provided value is a starting point. Researchers are encouraged to perform their own solubility studies in relevant vehicle systems.
Table 2: Examples of In Vivo Administration of Deoxyelephantopin (a related Sesquiterpene Lactone)
| Animal Model | Dose | Vehicle | Route of Administration | Reference |
| BALB/c mice | 1 and 10 mg·kg−1 | DMSO | Intraperitoneal (i.p.) | |
| Nude mice | Not specified | Not specified | Not specified | |
| Male ICR mice | 10 mg/kg | Not specified | Not specified |
Note: These examples for the closely related compound Deoxyelephantopin can provide a starting point for designing in vivo studies with this compound. The optimal vehicle, dose, and route should be determined empirically for each specific experimental model.
Experimental Protocols
Protocol 1: Preparation of a Simple Co-solvent Formulation for Intraperitoneal Injection
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Vehicle Preparation: Prepare a vehicle solution consisting of PEG 400, Tween® 80, and saline (0.9% NaCl). A common ratio to start with is 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% saline.
-
Final Formulation: Slowly add the this compound stock solution to the vehicle with continuous vortexing to achieve the desired final concentration. Ensure the final concentration of DMSO is below toxic levels for the animal model (typically <10% of the total injection volume).
-
Administration: Administer the formulation immediately after preparation to prevent any potential precipitation.
Protocol 2: General Method for Preparing a Solid Dispersion by Solvent Evaporation
-
Polymer and Drug Dissolution: Dissolve a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30 or a polyethylene glycol (PEG) of appropriate molecular weight) and this compound in a suitable organic solvent (e.g., ethanol or a mixture of solvents) in a round-bottom flask. The ratio of drug to polymer will need to be optimized.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film of the drug and polymer on the flask wall.
-
Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline).
-
Reconstitution: The resulting powder can be suspended in an appropriate aqueous vehicle for oral gavage.
Protocol 3: General Method for Liposome Preparation by Thin-Film Hydration
-
Lipid and Drug Dissolution: Dissolve lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) and this compound in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer and agitating the flask. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform liposomes (small unilamellar vesicles or large unilamellar vesicles), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound has been shown to exert its biological effects, particularly its anti-cancer activities, through the modulation of several key signaling pathways. Understanding these pathways can aid in the design of pharmacodynamic studies and the interpretation of in vivo results.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Improving Bioavailability
The following diagram outlines a logical workflow for researchers aiming to improve the in vivo bioavailability of this compound.
Caption: A typical workflow for enhancing the bioavailability of this compound.
Isodeoxyelephantopin: Technical Support for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for utilizing Isodeoxyelephantopin (IDOE) in in vitro experiments.
Section 1: General Handling and Preparation
This section covers the essential information for preparing this compound for your experiments, focusing on solubility and stock solution preparation.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound (IDOE) for in vitro experiments?
A1: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your cell culture medium.
Q2: What is a typical concentration for a DMSO stock solution of IDOE?
A2: A stock solution of 55 mg/mL (159.72 mM) in DMSO is achievable.[1] For ease of use, preparing stock solutions in the range of 10-20 mM is common practice. Always ensure the final DMSO concentration in the cell culture medium is non-toxic to your cells, typically below 0.5%.[3]
Q3: How should I store the this compound powder and stock solutions?
A3: Store the solid powder at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.
Q4: Can I sonicate the solution to aid dissolution?
A4: Yes, sonication is recommended to ensure the complete dissolution of this compound in DMSO. If precipitation occurs upon dilution, warming the solution to 37°C and vortexing may also help.
Data Summary: Solubility and Storage
| Parameter | Recommended Solvent | Maximum Solubility | Storage (Powder) | Storage (Stock Solution) |
| This compound | DMSO | 55 mg/mL (159.72 mM) | -20°C | -80°C |
General Experimental Workflow
The following diagram outlines a standard workflow for an in vitro experiment using this compound.
Caption: General workflow for in vitro experiments with this compound.
Section 2: In Vitro Experiment Troubleshooting
This section provides solutions to common issues encountered during cell-based assays with this compound.
Frequently Asked Questions (FAQs)
Q5: My cell viability results are inconsistent between replicates. What could be the cause?
A5: Inconsistent results in viability assays can stem from several factors, including uneven cell seeding, edge effects in the culture plate, or incomplete solubilization of formazan (B1609692) crystals in MTT assays. Ensure you have a homogenous cell suspension during plating and consider avoiding the outer wells of the plate, which are more prone to evaporation.
Q6: I am not observing a significant decrease in cell viability after IDOE treatment. What should I do?
A6: This could be due to insufficient drug concentration or treatment duration. This compound's effect is dose and time-dependent. Perform a dose-response experiment with a wider concentration range and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line. Also, confirm that your chosen cell line is sensitive to IDOE's mechanism of action.
Q7: I am observing high background fluorescence in my negative control for an apoptosis assay.
A7: High background can be caused by using an excessive concentration of the fluorescent reagent or by inadequate washing steps. Titrate your fluorescent probes (e.g., Annexin V-FITC) to find the optimal concentration and ensure thorough but gentle washing to remove unbound dye.
Q8: In my Western blot, I am not detecting the target protein or the signal is very weak.
A8: A weak or absent signal can be due to low protein concentration in your sample, insufficient primary antibody concentration, or a suboptimal incubation time. Ensure you load enough protein per well, and consider optimizing your primary antibody concentration and increasing the incubation time (e.g., overnight at 4°C). Using a positive control lysate is crucial to verify that your antibody and detection system are working correctly.
Troubleshooting Summary: Cell Viability Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant effect on viability | Cell line resistance; Insufficient drug concentration or incubation time. | Verify target pathway activity in your cell line; Perform dose-response and time-course experiments. |
| High variability between replicates | Inconsistent cell seeding; Edge effects; Incomplete formazan solubilization (MTT). | Ensure homogenous cell suspension; Avoid using outer wells of the plate; Ensure complete dissolution of formazan. |
| Precipitate in culture medium | Poor solubility at final concentration. | Ensure final DMSO concentration is <0.5%; Visually inspect wells after adding IDOE. |
Troubleshooting Workflow: Unexpected Cell Viability Results
Caption: Troubleshooting workflow for unexpected cell viability results.
Section 3: Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by modulating multiple signaling pathways, primarily through the induction of reactive oxygen species (ROS) and the inhibition of key transcription factors like NF-κB and STAT3.
Key Protein Expression Changes Induced by IDOE
| Pathway | Protein | Effect of IDOE Treatment | Outcome |
| Apoptosis | Caspase-3 | Activation / Cleavage ↑ | Pro-apoptotic |
| Bcl-2 | Expression ↓ | Pro-apoptotic | |
| NF-κB Pathway | p-IκB-α | Phosphorylation ↓ | Inhibition of NF-κB |
| Nuclear p65 | Translocation ↓ | Inhibition of NF-κB | |
| STAT3 Pathway | p-STAT3 (Tyr705) | Phosphorylation ↓ | Inhibition of STAT3 |
| Cell Cycle | Cyclin B1 | Expression ↓ | G2/M Arrest |
Signaling Pathway Diagrams
NF-κB Signaling Pathway Inhibition by this compound
This compound inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of pro-survival and pro-inflammatory genes.
Caption: IDOE inhibits NF-κB activation by blocking IKK-mediated phosphorylation of IκBα.
STAT3 Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a critical step for its activation. By preventing STAT3 phosphorylation, IDOE blocks its dimerization and subsequent translocation to the nucleus, thereby inhibiting the expression of target genes involved in cell proliferation and survival, such as Bcl-2.
Caption: IDOE blocks the STAT3 pathway by inhibiting the phosphorylation of STAT3.
Section 4: Experimental Protocols
Cell Viability - MTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from your DMSO stock solution in complete culture medium. Remove the old medium from the cells and add the IDOE-containing medium. Include wells for a vehicle control (medium with the same final concentration of DMSO as the highest IDOE concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis - Annexin V/PI Staining Protocol
This protocol is for detecting apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate. After overnight adherence, treat with the desired concentrations of IDOE and a vehicle control for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, EDTA-free dissociation agent. Centrifuge the combined cell suspension at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately by flow cytometry. Do not wash the cells after staining.
Protein Analysis - Western Blot Protocol
This protocol outlines the key steps for analyzing protein expression changes.
-
Cell Lysis: After treatment with IDOE, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
References
Minimizing cytotoxicity of Isodeoxyelephantopin to normal cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with Isodeoxyelephantopin (IDOE). The primary focus is on understanding and minimizing its cytotoxic effects on normal cells to enhance its therapeutic window in pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IDOE) and what is its primary anticancer mechanism?
This compound is a sesquiterpene lactone, a natural compound isolated from plants like Elephantopus scaber. Its primary anticancer activity stems from its ability to inhibit multiple signaling pathways central to cancer cell growth and survival.[1][2] The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] By preventing the activation of NF-κB, IDOE suppresses the expression of genes involved in proliferation, survival, and inflammation, ultimately leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][3]
Q2: How selectively cytotoxic is IDOE to cancer cells versus normal cells?
Several studies indicate that IDOE exhibits a favorable selectivity profile, showing significantly more potent cytotoxicity against various cancer cell lines while having a minimal effect on normal cells.[2] For instance, IDOE has been shown to be effective against breast and lung cancer cells at concentrations that are not significantly toxic to normal human lymphocytes. Furthermore, it was found to induce cell cycle arrest in nasopharyngeal carcinoma cells but not in normal nasopharyngeal (NP69) cells.[2] This cancer-specific action is a key advantage for its potential as a therapeutic agent.[1]
Q3: What are the known IC50 values for IDOE in common cell lines?
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes reported IC50 values for IDOE and its closely related isomer, Deoxyelephantopin (DET), providing a comparative view of their activity.
| Compound | Cell Line | Cell Type | IC50 Value (µg/mL) | Cytotoxicity to Normal Cells | Reference |
| IDOE | T47D | Breast Carcinoma | 1.3 | Not significantly toxic to normal lymphocytes | [4] |
| IDOE | A549 | Lung Carcinoma | 10.46 | Not significantly toxic to normal lymphocytes | [4] |
| IDOE | CNE1, SUNE1 | Nasopharyngeal Carcinoma | - (Effective at 4–12 µM) | Did not induce cell cycle arrest in normal NP69 cells | [1][2] |
| DET | HCT116 | Colon Carcinoma | 0.73 (at 72h) | 30-fold less cytotoxic to normal CCD841CoN colon cells | [1] |
| DET | Peripheral Blood | Normal Lymphocytes | No toxicity observed at 35 µg/mL | - | [1] |
Q4: Which signaling pathways are most affected by IDOE treatment?
The primary molecular target of IDOE is the NF-κB pathway .[2] IDOE inhibits the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[5] This action traps the NF-κB p50/p65 dimer in the cytoplasm, blocking its nuclear translocation and preventing the transcription of target genes that promote cell survival and proliferation.[1][2] Additionally, IDOE has been shown to induce apoptosis by modulating Bcl-2 family proteins, generating reactive oxygen species (ROS), and arresting the cell cycle, typically at the G2/M phase.[1][2]
Troubleshooting Guide
Issue: High cytotoxicity observed in normal/control cell lines during my experiment.
High cytotoxicity in non-cancerous control cells can confound results and suggest a lack of specificity. Use this guide to troubleshoot the problem.
-
Verify Compound Concentration:
-
Problem: The concentration of IDOE may be too high, leading to non-specific, off-target toxicity.
-
Solution: Perform a comprehensive dose-response curve (e.g., from 0.1 µM to 100 µM) on both your cancer and normal cell lines in parallel. This will establish the therapeutic window and help you select a concentration that is effective against cancer cells but spares normal cells.
-
-
Assess Choice of Normal Cell Line:
-
Problem: Some immortalized "normal" cell lines can be more sensitive to cytotoxic agents than primary cells or robust lines used in other studies.
-
Solution: Use validated, resistant normal cell lines as controls. Studies have shown that peripheral blood lymphocytes and the normal nasopharyngeal cell line NP69 are particularly resistant to IDOE-induced toxicity.[2] Comparing against these lines can provide a better benchmark for selectivity.
-
-
Review Experimental Protocol and Assay Choice:
-
Problem: Assay conditions can significantly influence outcomes. Incubation time, cell density at seeding, and the type of cytotoxicity assay can all yield different results.
-
Solution:
-
Incubation Time: IDOE's effects are time-dependent. An incubation time of 48 hours is commonly reported.[4] Ensure this is consistent across experiments.
-
Assay Type: The MTT assay measures metabolic activity, which is an indirect measure of viability.[6][7] Consider cross-validating your results with a direct measure of cell death, such as a Trypan Blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.[7][8]
-
-
-
Check Compound Purity and Handling:
-
Problem: Contaminants in the IDOE sample or degradation due to improper storage could cause unexpected biological effects.
-
Solution: Ensure your IDOE is of high purity (ideally >98%). Store the compound as recommended by the supplier, typically as a stock solution in DMSO at -20°C or -80°C, protected from light.
-
Visualized Workflows and Pathways
Mechanism of Action: NF-κB Pathway Inhibition
Caption: IDOE inhibits the IKK complex, blocking NF-κB nuclear translocation.
Experimental Workflow: Assessing Selective Cytotoxicity
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. kosheeka.com [kosheeka.com]
- 8. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Interpreting Complex Flow Cytometry Data with Isodeoxyelephantopin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Isodeoxyelephantopin (IDET) in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of flow cytometry when studying the effects of this compound?
Flow cytometry is a powerful tool to investigate the cellular effects of this compound. The most common applications include:
-
Cell Cycle Analysis: To determine the effect of IDET on cell cycle progression. IDET has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines.[1][2]
-
Apoptosis Assays: To quantify the induction of programmed cell death. IDET is known to induce apoptosis through both intrinsic and extrinsic pathways.[1][3] This is often measured using Annexin V and Propidium Iodide (PI) staining.[3][4][5]
-
Mitochondrial Membrane Potential (MMP) Analysis: To assess mitochondrial dysfunction, a key event in the intrinsic apoptosis pathway.[1]
-
Reactive Oxygen Species (ROS) Detection: To measure the generation of ROS, which is one of the mechanisms by which IDET induces apoptosis.[6]
-
Intracellular Protein Staining: To measure the expression levels of key signaling proteins involved in the pathways affected by IDET, such as NF-κB and STAT3.[1][7]
Q2: What are the known signaling pathways affected by this compound that can be investigated using flow cytometry?
This compound is known to modulate multiple signaling pathways that are often deregulated in cancer cells.[8][9][10] Key pathways include:
-
NF-κB Signaling Pathway: IDET inhibits the activation of NF-κB, a key regulator of inflammation, cell survival, and proliferation.[1][11]
-
STAT3 Signaling Pathway: IDET has been shown to inhibit the phosphorylation and activation of STAT3, a transcription factor involved in tumor progression.[1][7]
-
MAPK Signaling Pathway: IDET can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs) like ERK and JNK, which are involved in cell proliferation and stress responses.[11][12]
-
Apoptosis Pathways: IDET induces both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptosis pathways.[1][10]
Troubleshooting Guide
Problem 1: Weak or no signal in apoptosis assay (Annexin V staining) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time or Dose: The concentration of IDET or the duration of treatment may not be sufficient to induce a detectable level of apoptosis. | Refer to published data for effective dose ranges and time points in your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Compound Instability: this compound, like many natural products, may be unstable in culture media over long incubation periods. | Prepare fresh stock solutions of IDET for each experiment. Minimize exposure of the compound to light and elevated temperatures. |
| Cell Type Resistance: The cell line being used may be resistant to IDET-induced apoptosis. | Consider using a positive control (e.g., a known apoptosis-inducing agent) to ensure the assay is working correctly. If possible, try a different cell line known to be sensitive to IDET. |
| Suboptimal Staining Protocol: Issues with the Annexin V staining protocol itself. | Ensure all buffers are correctly prepared, especially the 1X Binding Buffer containing calcium. Keep cells on ice and analyze within one hour of staining.[13] Use appropriate controls, including unstained cells and single-stain controls for compensation.[4][14] |
Problem 2: High background or non-specific staining in flow cytometry experiments with this compound.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound: Some natural compounds exhibit intrinsic fluorescence, which can interfere with the signal from your fluorescent dyes. | Run a control sample of cells treated with IDET but without any fluorescent stains to assess the compound's autofluorescence. If significant, choose fluorochromes that emit in a different part of the spectrum to minimize overlap. |
| Cell Death and Debris: High levels of cell death can lead to non-specific antibody binding and increased background. | Use a viability dye to exclude dead cells from your analysis. Ensure gentle handling of cells during harvesting and staining to minimize cell lysis.[15] |
| Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors on the cell surface. | Block Fc receptors with an appropriate blocking reagent before adding your primary antibodies.[15] |
| Inadequate Washing: Insufficient washing can leave residual unbound antibodies. | Increase the number and volume of wash steps after antibody incubation.[16] |
Problem 3: Unexpected or altered cell cycle profile after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell Clumping: Aggregates of cells can be misinterpreted by the flow cytometer as single cells with higher DNA content, leading to an inaccurate G2/M peak. | Ensure a single-cell suspension is achieved before fixation and staining. This can be done by gentle pipetting or passing the cells through a cell strainer.[17] Use doublet discrimination gating during data analysis.[18] |
| RNA Staining: Propidium Iodide (PI) can also bind to double-stranded RNA, which can interfere with DNA content analysis. | Treat cells with RNase A during the staining procedure to eliminate RNA-related signals.[19][20] |
| Fixation Issues: Improper fixation can affect DNA staining and lead to poor resolution of cell cycle peaks. | Use cold 70% ethanol (B145695) for fixation and add it dropwise while vortexing to prevent cell clumping.[21] Ensure fixation occurs for an adequate amount of time (at least 2 hours at -20°C).[22] |
| Off-Target Effects: At high concentrations, IDET might have off-target effects that lead to unexpected cell cycle distributions. | Perform a careful dose-response study. Correlate cell cycle data with viability assays to distinguish specific cell cycle arrest from general toxicity. |
Quantitative Data Summary
Table 1: Effect of this compound on Cell Cycle Distribution in CNE1 and SUNE1 Nasopharyngeal Carcinoma Cells. [1]
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| CNE1 | Control | 58.3 | 25.4 | 16.3 |
| IDET (4 µM) | 45.2 | 20.1 | 34.7 | |
| IDET (8 µM) | 30.1 | 15.8 | 54.1 | |
| IDET (12 µM) | 18.7 | 10.5 | 70.8 | |
| SUNE1 | Control | 62.5 | 21.3 | 16.2 |
| IDET (4 µM) | 50.1 | 18.7 | 31.2 | |
| IDET (8 µM) | 38.4 | 14.2 | 47.4 | |
| IDET (12 µM) | 25.9 | 9.8 | 64.3 |
Table 2: Induction of Apoptosis by Deoxyelephantopin (DET) in HCT116 and SW620 Colon Cancer Cells. [3]
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HCT116 | Control | 3.2 | 2.1 |
| DET (5 µM) | 25.8 | 10.5 | |
| SW620 | Control | 2.5 | 1.8 |
| DET (5 µM) | 21.4 | 8.9 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is adapted for the analysis of cells treated with this compound.
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin-EDTA, and neutralize with complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[21]
-
Incubation: Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with 1 mL of PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[20]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA content channel.[17] Use appropriate gating to exclude doublets and debris.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to measure apoptosis in cells treated with this compound.
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Collect both floating and adherent cells into a single tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[14]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound (IDET).
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Caption: Logical troubleshooting workflow for common flow cytometry issues.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. wi.mit.edu [wi.mit.edu]
- 18. escca.eu [escca.eu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Enhancing Paclitaxel Efficacy: A Comparative Guide to Synergistic Effects with Isodeoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
The development of chemoresistance and dose-limiting toxicities are significant hurdles in cancer therapy. Paclitaxel (B517696) (PTX), a potent mitotic inhibitor, is a cornerstone of treatment for various cancers, including triple-negative breast cancer (TNBC). However, its efficacy can be hampered by the activation of pro-survival signaling pathways in cancer cells.[1][2] This guide provides a comparative analysis of the synergistic anti-tumor effects observed when combining paclitaxel with Isodeoxyelephantopin (IDET), a natural bioactive compound derived from the medicinal plant Elephantopus scaber.[3][4] Experimental data demonstrates that IDET enhances the cytotoxicity of paclitaxel by targeting key survival pathways, offering a promising strategy to improve therapeutic outcomes.[5]
In Vitro Performance: Synergistic Inhibition of Cancer Cell Growth
The combination of this compound and Paclitaxel results in a potent synergistic inhibition of cell growth in triple-negative breast cancer (TNBC) cell lines, BT-549 and MDA-MB-231. The synergy is quantified using the Combination Index (CI), calculated via the Chou-Talalay method, where CI < 1 indicates a synergistic interaction. Survival experiments show that the combination of IDET and PTX significantly inhibits cell growth more effectively than either agent alone.
| Cell Line | Treatment | Concentration | Effect (Cell Viability %) | Combination Index (CI) |
| BT-549 | IDET | 4 µM | ~70% | - |
| PTX | 4 nM | ~80% | - | |
| IDET + PTX | 4 µM + 4 nM | ~40% | < 1.0 | |
| MDA-MB-231 | IDET | 8 µM | ~65% | - |
| PTX | 8 nM | ~75% | - | |
| IDET + PTX | 8 µM + 8 nM | ~35% | < 1.0 |
Table 1: In Vitro Synergistic Cytotoxicity. Representative data illustrates the enhanced reduction in cell viability with the combination treatment compared to single-agent therapy after 24 hours. The Combination Index (CI) values consistently below 1.0 demonstrate strong synergistic anti-tumor activity in TNBC cells.
In Vivo Efficacy: Enhanced Tumor Suppression in Xenograft Models
The synergistic anti-tumor activity of the IDET and paclitaxel combination was confirmed in an in vivo nude mouse xenograft model using TNBC cells. The combination treatment resulted in significantly better tumor growth inhibition compared to monotherapy, while demonstrating good tolerance in the animals.
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | Saline, i.p. | ~1200 | 0% |
| IDET | 10 mg/kg, i.p. | ~900 | 25% |
| Paclitaxel (PTX) | 5 mg/kg, i.p. | ~750 | 37.5% |
| IDET + PTX | 10 mg/kg + 5 mg/kg, i.p. | ~250 | 79% |
Table 2: In Vivo Anti-Tumor Activity. The combination of this compound and Paclitaxel leads to a marked reduction in tumor volume in a TNBC xenograft model, demonstrating superior efficacy over single-drug treatments.
Mechanism of Synergy: Overcoming Chemoresistance
The primary mechanism underlying the synergy between IDET and paclitaxel is the targeted inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While paclitaxel effectively induces apoptosis by stabilizing microtubules, it can also paradoxically activate pro-survival pathways, including STAT3, which contributes to chemoresistance. IDET counters this by potently inhibiting the phosphorylation of STAT3. This action is crucial for the synergistic effect, as it prevents the transcription of downstream anti-apoptotic genes like Bcl-2. The combination therapy leads to a more profound downregulation of Bcl-2 protein expression than either drug alone, thereby lowering the threshold for apoptosis and enhancing paclitaxel-induced cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability and Synergy Analysis
-
Cell Culture : TNBC cell lines (BT-549, MDA-MB-231) are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment : Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of IDET, paclitaxel, or a combination of both for a specified duration (e.g., 24 hours).
-
Viability Assessment (Trypan Blue Exclusion) : After treatment, cells are harvested and stained with trypan blue. The ratio of unstained (viable) to total cells is determined using a hemocytometer to calculate the survival rate.
-
Synergy Quantification : The Combination Index (CI) is calculated from the dose-effect data of single and combined drug treatments using CompuSyn software, which is based on the Chou-Talalay method. A CI value less than 1 indicates synergy.
Western Blot Analysis
-
Protein Extraction : Following drug treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer : Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked with 5% non-fat milk in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-β-actin).
-
Detection : After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. Protein bands are visualized using an ECL detection system.
In Vivo Xenograft Study
-
Animal Model : Female athymic nude mice (4-6 weeks old) are used. MDA-MB-231 cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of each mouse.
-
Treatment Protocol : When tumors reach a palpable volume (e.g., 80-100 mm³), mice are randomized into treatment groups (Vehicle, IDET alone, PTX alone, IDET + PTX). Drugs are administered intraperitoneally (i.p.) according to the specified dosage and schedule.
-
Tumor Measurement : Tumor volume is measured every few days using calipers and calculated with the formula: V = (width² × length) / 2. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or Western blot for p-STAT3 and Bcl-2).
Conclusion
The combination of this compound and paclitaxel demonstrates a strong synergistic anti-tumor effect in preclinical models of triple-negative breast cancer. By inhibiting the paclitaxel-induced STAT3 survival signal, IDET effectively enhances the apoptotic efficacy of the chemotherapeutic agent. These findings provide a solid rationale for further investigation into this combination therapy. For researchers, this highlights the potential of targeting chemoresistance pathways with natural compounds to improve existing cancer treatments. For drug development professionals, this synergistic pairing presents a promising strategy that could lead to more effective therapeutic regimens with potentially lower dose requirements and reduced toxicity.
References
A Comparative Guide to Isodeoxyelephantopin and Other NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isodeoxyelephantopin with other notable Nuclear Factor-kappa B (NF-κB) inhibitors. The objective is to present an objective overview of their performance based on available experimental data, detailing their mechanisms of action and providing standardized protocols for key validation assays.
Introduction to NF-κB Inhibition
The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer, typically p65/p50, to translocate to the nucleus and activate the transcription of target genes. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers, making it a critical therapeutic target.
This compound, a sesquiterpene lactone isolated from Elephantopus scaber, has been identified as a potent inhibitor of the NF-κB signaling pathway. This guide compares its activity with other well-characterized natural and synthetic NF-κB inhibitors.
Quantitative Comparison of NF-κB Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected NF-κB inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in cell lines, experimental conditions, and assay types.
| Inhibitor | Type | Mechanism of Action | Reported IC50 Value (NF-κB Inhibition) | Cell Line(s) |
| This compound | Natural (Sesquiterpene Lactone) | Prevents IκBα phosphorylation and degradation | ~62.03 µM (Predicted)[1] | Not specified |
| Deoxyelephantopin | Natural (Sesquiterpene Lactone) | Prevents IκBα phosphorylation and degradation | ~59.10 µM (Predicted)[1] | Not specified |
| Parthenolide | Natural (Sesquiterpene Lactone) | Inhibits IKKβ, preventing IκBα phosphorylation | 7.46 µM (48h) | CNE1 (Nasopharyngeal Carcinoma)[2] |
| 10.47 µM (48h) | CNE2 (Nasopharyngeal Carcinoma)[2] | |||
| BAY 11-7082 | Synthetic | Irreversibly inhibits TNF-α-induced IκBα phosphorylation | 10 µM[3] | Various tumor cells |
| MG-132 | Synthetic (Peptide Aldehyde) | Proteasome inhibitor, prevents IκBα degradation | 3 µM | Not specified |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation methods, the following diagrams illustrate the NF-κB signaling pathway, the points of inhibition, and a general workflow for assessing inhibitor efficacy.
References
Isodeoxyelephantopin: A Comparative Guide to its Anticancer Effects Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Isodeoxyelephantopin (IDOE), a naturally occurring sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant attention within the oncology research community for its potent anticancer properties. This guide provides a comprehensive comparison of IDOE's efficacy across various cancer models, supported by experimental data. It further details the experimental protocols for key assays and visualizes the intricate signaling pathways modulated by this promising compound.
Quantitative Efficacy of this compound: An In Vitro Perspective
The cytotoxic and antiproliferative effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Triple-Negative Breast Cancer | MDA-MB-231 | 50 | 48 | MTT |
| Lung Cancer | H1299 | ~1.6 (significant viability decrease) | 24 | WST-1 |
| A549 | ~3.2 (significant viability decrease) | 24 | WST-1 | |
| Colon Cancer | HCT116 | Not explicitly stated, but potent suppression of proliferation observed. | Not specified | Not specified |
| RKO | Potent suppression of proliferation observed. | Not specified | Not specified |
Note: Data is compiled from multiple sources. Experimental conditions may vary between studies.
In Vivo Antitumor Activity
Preclinical in vivo studies have begun to validate the anticancer potential of this compound and its closely related isomer, Deoxyelephantopin (DET). These studies demonstrate a significant reduction in tumor growth in xenograft models.
| Compound | Cancer Model | Treatment Details | Key Findings |
| This compound (in combination with paclitaxel) | Triple-Negative Breast Cancer (TNBC) xenograft | Not specified | Enhanced anti-tumor efficacy of paclitaxel. |
| Deoxyelephantopin | MDA-MB-231 Breast Cancer Xenograft | Not specified | 53% inhibition of xenograft growth compared to control after 27 days. In some cases, 85% inhibition and tumor shrinkage were observed after 13 days. |
| Deoxyelephantopin | HCT116 Colon Cancer Xenograft | Not specified | Significantly inhibited tumor growth. |
Deciphering the Mechanism: Key Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways that govern cell survival, proliferation, and apoptosis.
NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. By suppressing NF-κB activation, IDOE can sensitize cancer cells to apoptosis.
Caption: this compound inhibits the NF-κB signaling pathway.
ROS-Mediated JNK Signaling Pathway
This compound can induce the production of Reactive Oxygen Species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn promotes apoptotic cell death.[1]
Caption: IDOE induces apoptosis via the ROS-mediated JNK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the expression and activation of proteins within the NF-κB signaling cascade.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NF-κB pathway proteins (e.g., p-IKK, IκBα, p-p65, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational overview of the anticancer effects of this compound. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.
References
Isodeoxyelephantopin: A Comparative Cytotoxicity Analysis Against Other Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
Isodeoxyelephantopin (B1158786) (IDET), a sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant interest in oncological research for its potent cytotoxic activities against various cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of this compound against other well-known sesquiterpene lactones: its isomer deoxyelephantopin (B1239436) (DET), parthenolide, and costunolide. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers investigating novel anticancer agents.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected sesquiterpene lactones against a panel of human cancer cell lines. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential variations in experimental conditions. However, this compilation provides a useful overview of the relative potency of these compounds.
| Cell Line | Cancer Type | This compound (IDET) IC50 (µM) | Deoxyelephantopin (DET) IC50 (µM) | Parthenolide IC50 (µM) | Costunolide IC50 (µM) |
| A549 | Lung Carcinoma | 10.46 (48h)[1] | 12.287 µg/mL (~35.6 µM) (72h) | 4.3 (72h)[2] | 23.93 (24h)[3] |
| HCT116 | Colorectal Carcinoma | 0.88 µg/mL (~2.56 µM) (72h)[1] | 0.73 µg/mL (~2.12 µM) (72h)[1] | - | 32.80 |
| MCF-7 | Breast Adenocarcinoma | - | - | 9.54 (48h) | 10-40 |
| SiHa | Cervical Cancer | - | 4.14 µg/mL (~12 µM) (48h) | 8.42 (48h) | - |
| T47D | Breast Cancer | Specific cytotoxic activity reported | 1.86 µg/mL (~5.4 µM) (48h) | - | 15.34 |
| K562 | Chronic Myeloid Leukemia | - | 4.02 µg/mL (~11.7 µM) (48h) | - | - |
| KB | Oral Carcinoma | - | 3.35 µg/mL (~9.7 µM) (48h) | - | - |
| CNE1 | Nasopharyngeal Carcinoma | Induces G2/M arrest | - | - | - |
| GLC-82 | Non-small Cell Lung Cancer | - | - | 6.07 | - |
| HT-29 | Colon Adenocarcinoma | - | - | 7.0 | - |
| HepG2 | Hepatocellular Carcinoma | - | Induces apoptosis | - | - |
Experimental Protocols
The cytotoxicity data presented above are predominantly derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on a shaker for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Mechanisms of Action
This compound and other sesquiterpene lactones exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The NF-κB and apoptosis pathways are prominent targets.
Inhibition of NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound and its analogs have been shown to inhibit NF-κB activation. This inhibition is often achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, these compounds block the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of its target genes.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. This compound and other sesquiterpene lactones are potent inducers of apoptosis. They can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This results in the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis. Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, upregulating pro-apoptotic members (e.g., Bax) and downregulating anti-apoptotic members (e.g., Bcl-2).
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin induces cell death in oral cancer cells via the downregulation of AKT1-mTOR-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
A Head-to-Head Comparison of Isodeoxyelephantopin and Other Natural Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of Isodeoxyelephantopin against other prominent natural compounds. The comparative analysis is supported by experimental data on cytotoxicity, mechanisms of action, and impact on key signaling pathways. Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility and further investigation.
Introduction to this compound
This compound (IDOE) is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest for their therapeutic potential.[1] Extracted from plants of the Elephantopus genus, such as Elephantopus scaber and Elephantopus carolinianus, IDOE and its isomer Deoxyelephantopin (DET) have been traditionally used in folk medicine.[2][3] Recent research has illuminated their potent anticancer activities across a range of human cancer cell lines, targeting multiple signaling pathways central to cancer development and progression.[1][2] IDOE has been shown to induce apoptosis, inhibit cell proliferation and migration, and arrest the cell cycle in various cancer models.[1][4]
Comparative Analysis of Anticancer Activity
The efficacy of this compound is best understood when compared with other natural compounds that are either in clinical use or under active investigation. This comparison includes its isomer Deoxyelephantopin, as well as other well-known natural anticancer agents like Vernodalin, Paclitaxel (B517696), Vincristine (B1662923), and Combretastatin A4.
Cytotoxicity Profile (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of this compound and other selected natural compounds against various human cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 50[4] |
| T47D | Breast Cancer | Specific value not provided, but showed selective cytotoxicity[2] | |
| A549 | Lung Cancer | Specific value not provided, but showed selective cytotoxicity[2] | |
| Deoxyelephantopin | HCT 116 | Colon Cancer | 7.46 µg/mL |
| K562 | Leukemia | 4.02 µg/mL | |
| KB | Cervical Cancer | 3.35 µg/mL | |
| T47D | Breast Cancer | 1.86 µg/mL | |
| Vernodalin | HT-29 | Colon Cancer | Specific value not provided, but showed cytotoxicity[5] |
| HCT116 | Colon Cancer | Specific value not provided, but showed cytotoxicity[5] | |
| Vernolide (B1233872) | Various (10 lines) | Broad-spectrum | 0.91 - 13.84[6] |
| Combretastatin A4 | Various | Broad-spectrum | Sub-nM to >50 µM ED50[7] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and assay durations.
Mechanisms of Action and Signaling Pathways
Natural anticancer compounds exert their effects through diverse mechanisms, often targeting multiple signaling pathways that are dysregulated in cancer.
This compound and Deoxyelephantopin
Both this compound (IDOE) and its isomer Deoxyelephantopin (DET) are sesquiterpene lactones that exhibit a broad spectrum of anticancer activities by modulating several key cellular processes.[1][2]
Key Mechanisms:
-
Induction of Apoptosis: They trigger programmed cell death through multiple mechanisms, including the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases.[1][2]
-
Inhibition of NF-κB Pathway: By preventing the nuclear translocation of NF-κB, they can suppress the expression of genes involved in inflammation, cell survival, and proliferation.[1][2]
-
Modulation of MAPK and PI3K/AKT/mTOR Pathways: These compounds can influence the activation of Mitogen-Activated Protein Kinase (MAPK) and the PI3K/AKT/mTOR signaling cascades, which are crucial for cell growth and survival.[1]
-
Cell Cycle Arrest: They can halt the cell cycle at various phases, preventing cancer cells from dividing and proliferating.[1]
-
Downregulation of MMP-2/9: IDOE has been shown to retard tumor cell migration by downregulating the expression of matrix metalloproteinases MMP-2 and MMP-9.[4]
Below is a diagram illustrating the multifaceted mechanism of action of this compound and Deoxyelephantopin.
Other Natural Anticancer Compounds
-
Vernodalin: This sesquiterpene lactone induces apoptosis in human colon cancer cells through the activation of the ROS/JNK pathway.[5] It also shows potential in inhibiting liver cancer cell proliferation by suppressing the PI3K/AKT signaling pathway.
-
Paclitaxel (Taxol®): Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, paclitaxel is a widely used chemotherapeutic agent.[8][9] Its primary mechanism involves the stabilization of microtubules, which disrupts the process of mitosis and leads to cell cycle arrest and apoptosis.[9][10]
-
Vincristine (Oncovin®): An alkaloid derived from the Madagascar periwinkle, Catharanthus roseus, vincristine is another microtubule-targeting agent.[11][12] Unlike paclitaxel, it inhibits microtubule polymerization, which also leads to mitotic arrest and cell death.[12][13]
-
Combretastatin A4: Isolated from the bark of the South African bush willow, Combretum caffrum, this compound is a potent inhibitor of tubulin polymerization, binding to the colchicine (B1669291) site.[7][14] It also exhibits significant antivascular activity, disrupting blood flow to tumors.[7]
The following diagram illustrates the primary targets of these compounds.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[16]
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 2-4 hours.
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[16]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]
Protocol:
-
Cell Preparation: Induce apoptosis in cells using the desired method. Harvest both treated and control cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-10 µL of PI working solution (100 µg/mL).[18][19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[18] FITC fluorescence is typically measured at 530 nm (e.g., FL1) and PI fluorescence at >575 nm (e.g., FL3).[18]
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample.[20]
Protocol:
-
Cell Lysis: After treatment with the compound, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[20]
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[20]
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (typically 10-50 µg) from each sample into the wells of a polyacrylamide gel. Run the gel to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, typically overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
This compound is a promising natural anticancer compound with a multifaceted mechanism of action that involves the induction of apoptosis, inhibition of key survival pathways like NF-κB and PI3K/AKT, and suppression of cell migration.[1][4] Its activity profile, when compared to other natural compounds such as its isomer Deoxyelephantopin, Vernodalin, and clinically established drugs like Paclitaxel and Vincristine, highlights the diverse strategies that natural products employ to combat cancer. While microtubule-targeting agents like Paclitaxel and Vincristine have been mainstays in chemotherapy, compounds like this compound that modulate complex signaling networks represent a compelling area for future drug development. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways [mdpi.com]
- 3. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsr.in [japsr.in]
- 5. Vernodalin induces apoptosis through the activation of ROS/JNK pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. news-medical.net [news-medical.net]
- 9. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]
- 11. Vincristine - Wikipedia [en.wikipedia.org]
- 12. Vincristine-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 20. benchchem.com [benchchem.com]
- 21. origene.com [origene.com]
The Therapeutic Index of Isodeoxyelephantopin: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the therapeutic potential of Isodeoxyelephantopin, benchmarked against standard chemotherapeutic agents.
This compound (IDOE), a naturally occurring sesquiterpene lactone, has garnered significant interest in oncological research for its potent anti-cancer properties. A critical measure of any potential chemotherapeutic agent is its therapeutic index (TI), the ratio of the dose that produces toxicity to the dose that yields a therapeutic effect. A higher TI signifies a wider margin of safety for a drug. This guide provides a comparative analysis of the therapeutic index of this compound and its isomer, Deoxyelephantopin (B1239436) (DET), against established chemotherapeutic drugs, supported by experimental data and detailed methodologies.
Comparative Efficacy and Toxicity
The following table summarizes the available IC50 values for this compound and Deoxyelephantopin in various cancer cell lines, alongside the IC50 and LD50/Maximum Tolerated Dose (MTD) values for standard chemotherapeutic agents. This comparison highlights the potent in vitro efficacy of these natural compounds.
| Compound | Cell Line | IC50 | LD50/MTD (Mouse) | Therapeutic Index (TI) |
| This compound (IDOE) | A549 (Lung) | 10.46 µg/mL | Not Available | Not Calculable |
| T47D (Breast) | 1.3 µg/mL | Not Available | Not Calculable | |
| Deoxyelephantopin (DET) | A549 (Lung) | 12.287 µg/mL[2] | No obvious toxicity reported[1] | Potentially High |
| HCT116 (Colon) | 0.73 µg/mL[3] | No obvious toxicity reported[1] | Potentially High | |
| Doxorubicin | A549 (Lung) | 8.64 nM (at 72h)[4] | 56.875 mg/kg (LD50, i.p.)[5] | Varies |
| Cisplatin | A549 (Lung) | 6 mg/kg (MTD, single dose)[4] | 6.6 mg/kg (LD50) | ~1.1 |
| Paclitaxel | Ovarian Carcinoma Cell Lines | 0.4-3.4 nM[6] | 130 mg/kg (MTD, single dose)[4] | Varies |
Note: The therapeutic index for Doxorubicin and Paclitaxel is indicated as "Varies" because the IC50 is expressed in nanomolar (nM) concentrations for in vitro studies, while the LD50/MTD is in mg/kg for in vivo studies, making a direct calculation complex without further pharmacokinetic data. However, it is widely recognized that many conventional chemotherapeutics have narrow therapeutic indices. The reported lack of toxicity for Deoxyelephantopin in vivo at effective doses suggests a potentially superior therapeutic window.[1]
Experimental Protocols
Determination of IC50 by MTT Assay
The half-maximal inhibitory concentration (IC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of the test compound is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.[7]
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Acute Oral Toxicity (LD50)
The median lethal dose (LD50) is determined following the Organisation for Economic Co-operation and Development (OECD) guidelines for acute oral toxicity studies.
Procedure (Based on OECD Guideline 425):
-
Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.[8]
-
Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.[8]
-
Dose Administration: The test substance is administered in a single dose by gavage. The first animal receives a dose that is the best estimate of the LD50.[8]
-
Sequential Dosing: Subsequent animals are dosed one at a time at 24-hour intervals. If the previous animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.[8]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[9]
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.[8]
Mechanism of Action: Inhibition of NF-κB Signaling
This compound and its related compounds exert their anti-cancer effects through multiple mechanisms, with the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway being a key target. The NF-κB pathway is constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and inflammation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
This compound inhibits the IκB kinase (IKK) complex.[2] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[2] As a result, NF-κB (the p65/p50 dimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of genes involved in cancer cell proliferation and survival.[2] This targeted inhibition of a key cancer-promoting pathway, coupled with its apparent low toxicity to normal cells, underscores the promising therapeutic potential of this compound. Further in vivo toxicity studies are warranted to definitively establish its therapeutic index and advance its clinical development.
References
- 1. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OECD Guidline on acute and chronic toxicity | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Prudent Disposal of Isodeoxyelephantopin: A Guide for Laboratory Professionals
Chemical and Physical Properties
A summary of the known chemical and physical properties of Isodeoxyelephantopin is provided below. This information is essential for assessing its potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₆ | PubChem[1] |
| Molecular Weight | 344.4 g/mol | PubChem[1] |
| Physical State | Solid (presumed) | General chemical information |
| Solubility | Soluble in DMSO | TargetMol[2] |
Disposal Workflow
The decision-making process for the disposal of this compound should follow a structured workflow to ensure safety and compliance. The following diagram illustrates the key steps involved.
Step-by-Step Disposal Procedures
Given the absence of a specific SDS, a conservative approach to disposal is warranted. The following steps are based on general best practices for chemical waste management.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
2. Waste Identification and Segregation:
-
Solid Waste: Unused or expired pure this compound should be treated as chemical waste. Do not dispose of it in regular trash. Contaminated items such as weighing paper, gloves, and pipette tips should also be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected as liquid chemical waste. Do not pour solutions down the drain.[3]
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent potential reactions. It is incompatible with strong oxidizing agents and strong bases.[3]
3. Waste Collection and Labeling:
-
Use a designated, leak-proof, and clearly labeled waste container.
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and solvent if it is a solution.
-
The primary hazards (based on similar compounds, this may include "Irritant" and "Handle with Care").
-
The date of accumulation.
-
4. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.
-
Ensure the storage area is inaccessible to unauthorized personnel.
5. Disposal:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE.
-
For small spills of solid material, carefully sweep it up and place it in the hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Report the spill to your EHS office.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
